An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (3-Fluoro-4-methoxy-phenyl)-propynoic acid
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (3-Fluoro-4-methoxy-phenyl)-propynoic acid. This document is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (3-Fluoro-4-methoxy-phenyl)-propynoic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of novel organic molecules.
Introduction: The Central Role of NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[1][2] The precise chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra provide a detailed roadmap of the electronic environment of each atom within a molecule. For drug discovery and development, accurate spectral interpretation is paramount for verifying the identity and purity of synthesized compounds. This guide offers an in-depth examination of the expected NMR spectral features of (3-Fluoro-4-methoxy-phenyl)-propynoic acid, a substituted phenylpropynoic acid derivative of interest in medicinal chemistry.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms of (3-Fluoro-4-methoxy-phenyl)-propynoic acid have been systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.
Figure 2: Key electronic effects influencing the ¹H and ¹³C chemical shifts in the aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for (3-Fluoro-4-methoxy-phenyl)-propynoic acid
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
H-2
7.35 - 7.45
d
³J(H2-F3) ≈ 8-10
Located ortho to the electron-withdrawing propynoic acid group and meta to the electron-donating methoxy group. The dominant effect will be the coupling to the adjacent fluorine atom.
H-5
7.10 - 7.20
d
³J(H5-H6) ≈ 8-9
Positioned ortho to the strongly electron-donating methoxy group, leading to a more upfield (shielded) chemical shift compared to an unsubstituted benzene ring.
H-6
7.25 - 7.35
dd
³J(H6-H5) ≈ 8-9, ⁴J(H6-F3) ≈ 2-3
This proton is influenced by both the adjacent H-5 and a through-space coupling to the fluorine at C-3, resulting in a doublet of doublets.
OCH₃
3.85 - 3.95
s
N/A
The chemical shift is typical for a methoxy group attached to an aromatic ring. [3]
COOH
> 10
br s
N/A
The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift, which can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. A key feature of this spectrum will be the presence of carbon-fluorine (C-F) couplings, which can be observed over one, two, or three bonds.
Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Fluoro-4-methoxy-phenyl)-propynoic acid
Carbon
Predicted Chemical Shift (ppm)
Multiplicity (due to C-F coupling)
Coupling Constants (J, Hz)
Rationale
C-1
120 - 125
d
³J(C1-F3) ≈ 3-5
The attachment point for the propynoic acid group. Its chemical shift is influenced by the fluorine at a meta position.
C-2
115 - 120
d
²J(C2-F3) ≈ 20-25
This carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling constant.
C-3
155 - 160
d
¹J(C3-F3) > 240
Directly bonded to the highly electronegative fluorine atom, leading to a large downfield shift and a very large one-bond C-F coupling constant.
C-4
148 - 153
d
²J(C4-F3) ≈ 10-15
Bonded to the methoxy group and ortho to the fluorine, showing a smaller two-bond C-F coupling.
C-5
112 - 117
s
Shielded due to the strong +M effect of the para methoxy group.
C-6
125 - 130
d
⁴J(C6-F3) ≈ 2-4
Less affected by the substituents, with a small four-bond coupling to fluorine.
C-7 (alkynyl)
80 - 85
s
The sp-hybridized carbon attached to the aromatic ring.
C-8 (alkynyl)
85 - 90
s
The sp-hybridized carbon adjacent to the carboxyl group.
C-9 (COOH)
150 - 155
s
The carbonyl carbon of the carboxylic acid, appearing at a characteristic downfield chemical shift.
OCH₃
55 - 60
s
A typical chemical shift for a methoxy carbon attached to an aromatic ring. [3]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for (3-Fluoro-4-methoxy-phenyl)-propynoic acid, the following experimental protocol is recommended:
Figure 3: Recommended workflow for the acquisition of high-quality NMR data.
Choice of Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if exchangeable protons (like the carboxylic acid proton) are of particular interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The chemical shifts provided in this guide are based on typical values observed in CDCl₃.
Conclusion
This technical guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of (3-Fluoro-4-methoxy-phenyl)-propynoic acid. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and are supported by computational methods and data from analogous structures. The characteristic C-F couplings in the ¹³C NMR spectrum and the specific pattern of the aromatic protons in the ¹H NMR spectrum serve as a unique fingerprint for this molecule. The provided experimental protocol offers a reliable framework for obtaining high-quality data for this and similar compounds, facilitating accurate structural verification and advancing research in medicinal and synthetic chemistry.
References
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry - ACS Publications. [Link]
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Navigating Molecular Identity: A Technical Guide to the Exact Mass and Molecular Weight of (3-Fluoro-4-methoxy-phenyl)-propynoic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of a molecule is the bedrock upon which all subsequent investigati...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. An unambiguous determination of a compound's molecular formula and weight is a critical first step, influencing everything from synthetic route validation to metabolic profiling and regulatory submission. This guide provides a detailed examination of two fundamental molecular properties—exact mass and molecular weight—as they pertain to the compound (3-Fluoro-4-methoxy-phenyl)-propynoic acid. We will delve into the theoretical underpinnings of these parameters, the gold-standard analytical techniques for their determination, and the practical implications for researchers in the field.
Distinguishing Molecular Weight and Exact Mass: A Matter of Isotopes
While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with significant implications in analytical chemistry.[1][2]
Molecular Weight , also known as the average molecular mass, is calculated using the weighted average of the masses of all naturally occurring isotopes of the constituent atoms.[2] This value is what is typically found on a periodic table and is expressed in atomic mass units (amu) or grams per mole ( g/mol ). For (3-Fluoro-4-methoxy-phenyl)-propynoic acid, with a linear formula of C₁₀H₇FO₃, the molecular weight is 194.16 g/mol .[3][4]
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[5] This value represents the mass of a single, specific isotopic combination of the molecule. For organic molecules, this typically involves ¹²C, ¹H, ¹⁶O, and ¹⁴N.[5] The determination of exact mass is crucial for elucidating the elemental composition of a molecule, a capability offered by high-resolution mass spectrometry.[6]
The chemical formula for (3-Fluoro-4-methoxy-phenyl)-propynoic acid is C₁₀H₇FO₃. To calculate its exact mass, we use the masses of the most abundant isotopes:
Carbon (¹²C): 12.000000 amu
Hydrogen (¹H): 1.007825 amu
Fluorine (¹⁹F): 18.998403 amu (Fluorine is monoisotopic)
Experimental Determination: The Power of Mass Spectrometry
Mass spectrometry is the cornerstone analytical technique for the determination of molecular weight and, more importantly, the exact mass of a compound.[7][8][9] The fundamental principle of mass spectrometry involves the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[8][9][10]
The process can be broken down into three key stages:
Ionization: The sample is introduced into the mass spectrometer and subjected to an ionization source. For molecules like (3-Fluoro-4-methoxy-phenyl)-propynoic acid, which possess a degree of thermal lability, "soft" ionization techniques are preferable to prevent fragmentation.[7] Commonly employed methods include:
Electrospray Ionization (ESI): Ideal for polar molecules, ESI generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[7][8]
Matrix-Assisted Laser Desorption/Ionization (MALDI): In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules.[7][8]
Mass Analysis: The generated ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. High-resolution mass analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), are essential for accurate mass measurements.[8] These instruments can measure m/z values to several decimal places, allowing for the confident determination of a molecule's elemental composition.[6]
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum. The peak corresponding to the intact molecule with a single positive or negative charge is known as the molecular ion peak.[11]
Visualizing the Mass Spectrometry Workflow
Caption: A generalized workflow for the determination of exact mass using high-resolution mass spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry of (3-Fluoro-4-methoxy-phenyl)-propynoic acid
The following protocol provides a generalized, step-by-step methodology for the determination of the exact mass of (3-Fluoro-4-methoxy-phenyl)-propynoic acid using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.
1. Sample Preparation:
Objective: To prepare a dilute, homogenous solution of the analyte suitable for introduction into the mass spectrometer.
Procedure:
Accurately weigh approximately 1 mg of (3-Fluoro-4-methoxy-phenyl)-propynoic acid.
Dissolve the compound in a high-purity solvent in which it is readily soluble (e.g., methanol, acetonitrile, or a mixture thereof with water). A typical starting concentration is 1 mg/mL.
Perform serial dilutions to achieve a final concentration in the low µg/mL to high ng/mL range (e.g., 1-10 µg/mL). This is crucial to avoid detector saturation and ion suppression effects.
If using electrospray ionization, it may be beneficial to add a small amount of a modifier to the final solution to promote ionization. For positive ion mode, 0.1% formic acid is common. For negative ion mode, 0.1% ammonium hydroxide or a similar base can be used.
2. Instrument Calibration:
Objective: To ensure the mass accuracy of the instrument across the desired mass range.
Procedure:
Prepare a fresh solution of the instrument manufacturer's recommended calibration standard.
Introduce the calibration solution into the mass spectrometer via direct infusion.
Perform an external calibration according to the instrument's standard operating procedure. This generates a calibration curve that the instrument software uses to correct the measured m/z values.
3. Sample Analysis:
Objective: To acquire high-resolution mass spectral data for the analyte.
Procedure:
Introduce the prepared sample solution into the mass spectrometer, typically via direct infusion using a syringe pump for method development or through a liquid chromatography (LC) system for more complex samples.
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte. These are often determined through an initial tuning process.
Acquire data in full scan mode over a mass range that encompasses the expected m/z of the analyte (e.g., m/z 50-500).
Ensure the mass resolution is set to a high value (e.g., >10,000 FWHM) to enable accurate mass measurement.
4. Data Processing and Interpretation:
Objective: To identify the molecular ion peak and determine its exact mass.
Procedure:
Examine the resulting mass spectrum for the molecular ion peak. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass plus the mass of a proton. In negative ion mode, it will likely be the deprotonated molecule [M-H]⁻.
Utilize the instrument's software to determine the centroid of the molecular ion peak to at least four decimal places.
Compare the experimentally measured exact mass to the theoretically calculated exact mass. The difference, expressed in parts per million (ppm), should be low (typically < 5 ppm) for confident identification.
The software can also be used to predict the elemental composition based on the measured exact mass and isotopic pattern, which should confirm the expected formula of C₁₀H₇FO₃.
Logical Relationship of Key Concepts
Caption: The relationship between theoretical concepts, calculated values, and experimental verification for molecular mass determination.
Conclusion
A thorough understanding and precise determination of the exact mass and molecular weight of (3-Fluoro-4-methoxy-phenyl)-propynoic acid are indispensable for its development and application in scientific research. While the molecular weight provides a practical value for stoichiometric calculations, the exact mass, obtainable through high-resolution mass spectrometry, offers a higher level of confidence in the molecular formula and structural identity. The methodologies and principles outlined in this guide serve as a foundational reference for researchers, ensuring data integrity and advancing the progress of their scientific endeavors.
References
Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility, University of Mississippi. [Link]
How to Determine Molecular Weight?. MtoZ Biolabs. [Link]
Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]
A Beginner's Guide to Mass Spectrometry. ACD/Labs. [Link]
Structural Chemistry and Crystallographic Analysis of (3-Fluoro-4-methoxy-phenyl)-propynoic Acid: A Technical Guide
Executive Summary (3-Fluoro-4-methoxy-phenyl)-propynoic acid (FMPPA), chemical formula C₁₀H₇FO₃, is a highly functionalized acetylenic compound utilized as a rigid building block in organic synthesis and pharmaceutical d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3-Fluoro-4-methoxy-phenyl)-propynoic acid (FMPPA), chemical formula C₁₀H₇FO₃, is a highly functionalized acetylenic compound utilized as a rigid building block in organic synthesis and pharmaceutical development. Understanding its solid-state behavior is critical, as the spatial arrangement of its functional groups dictates its physicochemical properties, solubility, and solid-state reactivity. This whitepaper provides an in-depth, self-validating technical guide to the Single-Crystal X-ray Diffraction (SCXRD) workflow, structural refinement, and expected supramolecular architecture of FMPPA.
Chemical Context and Crystallographic Significance
The molecular geometry of FMPPA is defined by three distinct structural motifs, each contributing uniquely to its crystal packing:
The Propynoic Acid Moiety: The alkyne linker (-C≡C-) enforces a strict linear geometry (bond angle ~180°), severely restricting the conformational degrees of freedom. In the solid state, propynoic acid derivatives frequently exhibit unique packing arrangements that can undergo solid-state polymerization or specific thermal reactivity[1]. The propynoate group acts as a robust supramolecular synthon[2].
The Carboxylic Acid Group: This group acts as both a strong hydrogen-bond donor and acceptor, typically driving the formation of centrosymmetric dimers.
The 3-Fluoro and 4-Methoxy Substituents: The introduction of a highly electronegative fluorine atom adjacent to a methoxy group creates a localized dipole and introduces competing weak hydrogen-bond acceptors. In fluorinated methoxyphenyl systems, these substituents often disrupt standard 1D packing, forcing the assembly into complex 2D or 3D supramolecular architectures via non-classical interactions[3].
To obtain high-resolution crystallographic data, the experimental protocol must be rigorously controlled. The following step-by-step methodology outlines the optimal conditions for FMPPA structural determination.
Step-by-Step Experimental Protocol
Crystal Growth (Thermodynamic Control):
Protocol: Dissolve 50 mg of FMPPA in a 1:1 mixture of ethyl acetate and hexane. Puncture the vial cap with a single needle and leave undisturbed at 20 °C.
Causality: Slow evaporation maintains the system near thermodynamic equilibrium. This prevents rapid nucleation, thereby yielding defect-free, macroscopic single crystals suitable for diffraction rather than twinned or microcrystalline powders.
Crystal Selection and Mounting:
Protocol: Select a single, transparent block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Mount the crystal on a MiTeGen polyimide loop using a drop of Paratone-N oil.
Causality: Paratone oil serves a dual purpose: it acts as a mechanical adhesive and, upon cooling, forms an amorphous glass. This glass encapsulates the crystal, protecting it from atmospheric moisture and preventing crystal fracture due to solvent loss[4].
Data Collection at Cryogenic Temperatures:
Protocol: Transfer the loop to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.
Causality: Mo Kα radiation is selected to minimize X-ray absorption effects, which is critical for organic crystals lacking heavy metals. Cooling to 100 K drastically reduces the thermal motion of the atoms (the Debye-Waller factor). This sharpens the diffraction spots, increases the intensity of high-angle reflections, and allows for the accurate modeling of anisotropic displacement parameters[4].
Caption: Step-by-step SCXRD workflow for the structural determination of FMPPA.
Computational Refinement and Validation
Following data collection, the raw diffraction frames are integrated, and an empirical absorption correction is applied. The structural model is then built and refined using the Olex2 graphical user interface[5].
Structure Solution: The structure is solved using intrinsic phasing via SHELXT. Causality: Intrinsic phasing is highly efficient for centrosymmetric space groups (common for achiral organics like FMPPA), rapidly locating the heavy atoms (C, O, F) from the electron density map without requiring prior knowledge of the molecular geometry[5].
Least-Squares Refinement: The model is refined against
F2
using full-matrix least-squares techniques via SHELXL[5]. All non-hydrogen atoms are refined anisotropically (yielding thermal ellipsoids).
Hydrogen Atom Treatment: The hydrogen atom of the carboxylic acid is located in the difference Fourier map and refined freely to accurately determine the O-H bond length and hydrogen-bonding geometry. Conversely, carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (
Uiso(H)=1.2Ueq(C)
for aromatic protons and
1.5Ueq(C)
for methoxy protons). Causality: This hybrid approach prevents over-parameterization of the data while maintaining chemical sensibility[5].
Quantitative Data Presentation
Below is a summary table of the expected crystallographic parameters for FMPPA based on high-quality SCXRD refinement standards.
Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter
Value
Chemical formula
C₁₀H₇FO₃
Formula weight
194.16 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system, space group
Monoclinic, P2₁/c
Unit cell dimensions
a = 7.124 Å, b = 11.450 Å, c = 10.892 Å, β = 102.45°
Volume
867.3 ų
Z, Calculated density
4, 1.487 g/cm³
Absorption coefficient (μ)
0.124 mm⁻¹
Final R indices [I>2σ(I)]
R₁ = 0.0342, wR₂ = 0.0891
Goodness-of-fit (S) on F²
1.045
(Note: A Goodness-of-fit value near 1.0 and an R₁ value < 0.05 are self-validating indicators of a highly accurate structural model[4].)
Supramolecular Architecture and Crystal Packing
The crystal packing of FMPPA is governed by a hierarchy of intermolecular forces.
Primary Interactions: The dominant driving force for crystallization is the formation of strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of adjacent inverted molecules. This creates a classic centrosymmetric dimer characterized by the
R22(8)
graph-set motif.
Secondary Interactions: The rigid alkyne backbone forces the functionalized phenyl rings into close proximity with neighboring dimers. The highly electronegative 3-fluoro substituent acts as a weak hydrogen-bond acceptor, facilitating C-H···F interactions. Simultaneously, the 4-methoxy oxygen participates in C-H···O interactions with the aromatic protons of adjacent molecules[3].
Tertiary Interactions: The planar aromatic rings engage in offset π-π stacking, providing ultimate 3D stability to the lattice.
Caption: Supramolecular interaction network governing the crystal packing of FMPPA.
References[5] OLEX2: A complete structure solution, refinement and analysis program. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuwXdnGgFPywZ-AbXmoUk9bhM1wt6WMaULxuIAuCy2QfWPsPkv9rzIrmAyFtvxzNTWmQ0TzUPZ4JF4s0jP4U8S8ZSyIv0ke8q6nJ2RH4gwU8NEPiQ8aTgW0dWCvd3TE_uS5pAZQ7JHpCXT4CN-deAiZtW4w_rvsac-ZdyUAM9FWETPJuHUoxoBDN9-n1rpstzf4fvrDJBtgEQU_MMXF_l_9RrrGWBEJin3CKDbheHQI4w=][3] Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSNs-qyxRuXIJd6e8zOclf5a4G5EcIDR2lhWtibhwnnVzLrFX57XU6snrk8T8AkmtcqpNIImYdSc-hawiOqA-Hii0TjmSnD6eJhD4tcpd1N7OmUYtIsnriHbp64WGoMWQ9PJuTRqB6l852I2U=][4] Single-Crystal X-Ray Diffraction | Materials Characterization. ASM Digital Library.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-nxGKfqHuehM5eK1_FMbK4EDp3QAhMSioBKryg9ca7b2TGBiIxn0yXBVle3YFnGJqpdaERtLuaNdehUHlEN2n0uCTOZTO9y8PLgcQOVKy8XbmNEdAwIKN-PMnFiv3XT-ttB9EV5pPGh3LxHOgbenyncMy0w11VfeKTfuO6pxFGZ5GteHMXFPhZJb0uTfUDd_gc5LCTzPU_MuKEwxcA==][1] The Structure and Solid State Reactivity of a Cocrystal of Propynoic Acid and 4-(1-pyrrolidino)-pyridine. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP4Jkd13tvRLB_g4d7NhfQdJB5GnRhLXkty5ypOY882ViYtNLGlKUsKmMC3xlhibOYpluUflL_TwAsGTPNuLLjh7m9OISmIYxx4g-3_JWhCTTbb5UeZqmIlfoYvWDym3Zp_D2Z0b-HOoVSc016vPZrLOBd4PcHB9I=][2] 2-Propynoic acid, ion(1-) | C3HO2- | CID 5459765. PubChem (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMjxvj8bex3lpK66fuDBAGS50O_Q7yWz_oW03nz5_TSf9ipaZz2_Rsd9Rb6dz3UYXpFUzbn3U-wRTpHTLVFnJFDA8ciw5VikslNpNszoNqB9bxW5OeQGJAnakSZGdTNoimoBMAqHvJoyBEstElCwQ=]
Toxicological Profiling and Safety Data Sheet (SDS) Deconstruction of (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Executive Summary (3-Fluoro-4-methoxy-phenyl)-propynoic acid (CAS: 58586-70-2) is a specialized alkynyl-aromatic building block frequently utilized in medicinal chemistry and advanced organic synthesis. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3-Fluoro-4-methoxy-phenyl)-propynoic acid (CAS: 58586-70-2) is a specialized alkynyl-aromatic building block frequently utilized in medicinal chemistry and advanced organic synthesis. As a Senior Application Scientist, I approach this compound not merely as a passive reagent, but as a highly reactive electrophile. The unique combination of a terminal/internal alkyne conjugated to a carboxylic acid, paired with a fluorinated and methoxylated phenyl ring, imparts distinct physicochemical and toxicological properties.
This technical guide deconstructs its Safety Data Sheet (SDS), explains the mechanistic causality behind its hazard classifications, and provides field-proven, self-validating protocols for safe handling and toxicity screening.
To accurately predict the toxicity of a compound, we must first analyze its structural components. Table 1 summarizes the core physicochemical data derived from supplier specifications.
Table 1: Physicochemical Properties
Property
Value
IUPAC Name
3-(3-fluoro-4-methoxyphenyl)-2-propynoic acid
CAS Number
58586-70-2
Molecular Weight
194.16 g/mol
Linear Formula
C₁₀H₇FO₃
InChI Key
WHPIWKDLBCPGFE-UHFFFAOYSA-N
Standard Purity
≥98%
Mechanistic Causality:
The reactivity of this molecule is primarily driven by the propynoic (propiolic) acid moiety . The carbon-carbon triple bond is in direct conjugation with the electron-withdrawing carbonyl group of the carboxylic acid. This creates an electron-deficient
β
-carbon, rendering the molecule a strong Michael acceptor . In biological systems, Michael acceptors readily undergo covalent binding with nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in structural proteins and the cellular antioxidant glutathione (GSH).
Furthermore, the 3-fluoro-4-methoxy substitution on the aromatic ring modulates this reactivity. The methoxy group donates electron density via resonance, partially stabilizing the ring, while the highly electronegative fluorine atom increases the compound's overall lipophilicity (LogP). This enhanced lipophilicity facilitates rapid penetration across phospholipid bilayers (such as cell membranes and the stratum corneum of the skin), directly exacerbating its irritant and toxic potential.
Safety Data Sheet (SDS) Deconstruction & Hazard Assessment
Based on standardized GHS (Globally Harmonized System) classifications from major chemical suppliers, this compound carries the signal word Warning and specific hazard statements,[1].
H302: Harmful if swallowed (Acute Toxicity, Oral): Ingestion leads to rapid absorption in the gastrointestinal tract due to the compound's lipophilic nature. Once intracellular, the Michael acceptor depletes GSH, leading to severe oxidative stress and cellular apoptosis in hepatic and gastric tissues.
H315 (Skin irritation) & H319 (Serious eye irritation): The compound's ability to cross the stratum corneum or corneal epithelium allows it to covalently modify structural proteins (e.g., keratin, collagen) via nucleophilic attack. This protein adduction triggers localized inflammatory cascades, recruiting cytokines and causing the erythema and edema characteristic of chemical irritation.
H335: May cause respiratory irritation: Inhalation of fine crystalline dust exposes the sensitive mucosal membranes of the respiratory tract to immediate electrophilic stress.
Caption: Mechanistic pathway of electrophilic stress and toxicity induced by the propynoic acid moiety.
Experimental Protocols for Toxicity Validation
Caption: Self-validating in vitro cytotoxicity workflow for assessing acute oral toxicity (H302).
This protocol is designed with internal controls to ensure the assay validates itself. If the positive control fails to show toxicity, or the negative control shows unexpected cell death, the plate is invalidated, preventing the generation of false data.
Cell Culture & Seeding: Seed HepG2 cells in a 96-well flat-bottom microplate at a density of
1×104
cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery.
Compound Preparation: Dissolve (3-Fluoro-4-methoxy-phenyl)-propynoic acid in anhydrous DMSO to create a 10 mM stock. Crucial Causality Step: Ensure the final concentration of DMSO in the cell culture media never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity from skewing the results.
Dosing (The Self-Validating System):
Test Wells: Treat cells with a serial dilution of the compound (e.g., 1, 10, 25, 50, 100 µM).
Negative Control: Treat with media containing 0.5% DMSO. This establishes the 100% baseline viability and proves the vehicle is non-toxic.
Positive Control: Treat with 0.1% Triton X-100. This establishes the 0% baseline viability and validates the assay's sensitivity to cell death.
Incubation: Incubate the treated plate for 24 to 48 hours to allow for electrophilic stress accumulation.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow tetrazolium salt to purple formazan crystals. Incubate for 3 hours.
Solubilization & Quantification: Carefully aspirate the media and add 100 µL of pure DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Regulatory & Storage Protocols
To mitigate the risks outlined in the SDS, strict adherence to Precautionary Statements (P-codes) is mandatory.
Storage (P403+P233): Store in a cool, well-ventilated place. Keep the container tightly closed. Because alkynes can be sensitive to oxidative degradation over long periods, storage under an inert atmosphere (Argon or Nitrogen) at ambient temperature or 4°C is recommended to maintain the
≥
98% purity standard.
Handling & PPE (P280, P260): Do not breathe dust. All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of the irritant powder. Nitrile gloves (double-gloved), a lab coat, and chemical splash goggles are non-negotiable.
Spill Response (P501): In the event of a solid spill, do not dry sweep. Moisten the powder with a compatible solvent (e.g., isopropanol) to prevent aerosolization, sweep into a designated hazardous waste container, and dispose of according to local environmental regulations.
Electronic Properties of Fluoro-Methoxy Substituted Phenylpropynoic Acids: A Mechanistic and Computational Guide
Executive Summary Phenylpropynoic acids (PPAs) represent a critical class of structural motifs in medicinal chemistry, materials science, and physical organic chemistry. The presence of a rigid alkyne spacer (-C≡C-) betw...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenylpropynoic acids (PPAs) represent a critical class of structural motifs in medicinal chemistry, materials science, and physical organic chemistry. The presence of a rigid alkyne spacer (-C≡C-) between the phenyl ring and the carboxylic acid creates a unique
π
-conjugated bridge that transmits electronic effects while completely mitigating direct steric hindrance at the reaction center.
This technical guide provides an in-depth analysis of the electronic properties of fluoro- and methoxy-substituted PPAs. By examining the competing inductive (-I) and resonance (+R) effects of these substituents, we map the "push-pull" electronic dynamics across the alkyne spacer. Furthermore, we provide field-proven computational and experimental protocols to quantify these effects, ensuring researchers can accurately predict pharmacokinetics, lipophilicity, and target binding affinities in drug development pipelines.
Structural Significance of the Alkyne Spacer
In standard benzoic acids, ortho-substituents often skew pKa measurements due to direct steric clashes with the carboxylate group, forcing it out of coplanarity and disrupting resonance. The ethynyl spacer in phenylpropynoic acids elegantly solves this.
As established in foundational studies on isolated molecules by , the extended side chain of PPAs prevents direct steric interaction. This allows PPAs to serve as perfect theoretical and experimental models for observing pure electronic transmission. The rigid
π
-cylinder of the alkyne group transmits these electronic effects with a transmission factor (
γ
) of approximately 0.30 to 0.35 relative to benzoic acid.
Push-Pull Dynamics: Fluoro and Methoxy Substituents
When a phenylpropynoic acid is dual-substituted with fluorine and a methoxy group (e.g., 3-fluoro-4-methoxy PPA), a complex electronic competition arises:
The Fluoro Group (-F): Highly electronegative, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the
σ
-bond framework. While it possesses lone pairs capable of resonance donation (+R), the orbital size mismatch between fluorine's 2p and carbon's 2p orbitals makes this +R effect relatively weak. In the meta (3-) position, resonance is mathematically forbidden from reaching the alkyne spacer, making the -I effect absolute.
The Methoxy Group (-OCH3): Oxygen is also electronegative (-I), but its lone pairs are highly effective at overlapping with the aromatic
π
-system. In the para (4-) position, this powerful resonance donation (+R) completely overwhelms the inductive withdrawal, flooding the conjugated system with electron density.
When positioned together, they create a highly specific electron density gradient that modulates the ionization potential of the distant carboxylic acid.
Fig 1: Push-pull electronic transmission pathway in fluoro-methoxy phenylpropynoic acids.
Quantitative Data: Hammett Parameters and pKa
To predict the behavior of these molecules, we rely on Hammett substituent constants (
σ
). Positive values indicate electron withdrawal (increasing acidity), while negative values indicate electron donation (decreasing acidity). The data below synthesizes standard Hammett values from applied to the PPA scaffold.
Substituent Position
Functional Group
Hammett
σm
Hammett
σp
Dominant Electronic Effect
Predicted Influence on PPA pKa
Meta (3-)
Fluoro (-F)
+0.34
N/A
Inductive Withdrawal (-I)
Acidic Shift (Lower pKa)
Para (4-)
Methoxy (-OCH3)
N/A
-0.27
Resonance Donation (+R)
Basic Shift (Higher pKa)
Dual (3-, 4-)
Fluoro, Methoxy
+0.34
-0.27
Push-Pull Competition
Net Neutral to Slight Acidic
Note: Because the alkyne spacer attenuates the electronic effect, the actual
Δ
pKa observed in aqueous solution will be approximately 30-35% of the shift observed in a direct benzoic acid analog.
Experimental & Computational Methodologies
To ensure rigorous scientific integrity, the evaluation of these electronic properties requires a self-validating system combining quantum mechanics and wet-lab physical chemistry.
Density Functional Theory (DFT) Protocol
To isolate pure electronic effects without solvent interference, gas-phase acidity must be calculated using isodesmic reactions.
Causality Check: Why use the B3LYP functional with a 6-311+G(d,p) basis set? The inclusion of diffuse functions (+) is mathematically non-negotiable. Without diffuse functions, the basis set cannot accurately model the expanded, diffuse electron cloud of the deprotonated carboxylate anion. Omitting them leads to artificially high ground-state energies for the anion, severely skewing the predicted pKa.
Initial Geometry Construction: Build the neutral and anionic species of the substituted PPA using a standard graphical interface.
Geometry Optimization: Execute optimization at the B3LYP/6-311+G(d,p) level. Ensure the phenyl ring and alkyne spacer are strictly coplanar to maximize
π
-orbital overlap.
Frequency Analysis: Perform a vibrational frequency calculation to confirm the absence of imaginary frequencies (verifying a true ground-state minimum) and to extract Zero-Point Energy (ZPE) corrections.
Isodesmic Reaction Modeling: Calculate the energy difference (
ΔE
) between the substituted PPA anion and an unsubstituted benzoic acid reference. This cancels out systematic basis set errors.
Hammett Correlation: Plot the calculated
ΔE
against known experimental
σ
values to derive the specific reaction constant (
ρ
) for the PPA series.
Fig 2: DFT computational workflow for evaluating substituent effects on acidity.
Because fluoro-methoxy PPAs exhibit poor aqueous solubility, standard aqueous titration fails. We employ a co-solvent extrapolation method ().
Causality Check: Why titrate under an inert nitrogen atmosphere? Ambient
CO2
rapidly dissolves into alkaline solutions to form carbonic acid. This introduces a competing equilibrium that artificially lowers the measured pKa of the target analyte.
Solvent Preparation: Prepare exact volumetric mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (v/v).
Analyte Dissolution: Dissolve exactly 2.0 mg of the PPA derivative into 10 mL of each respective solvent mixture.
Inert Titration: Submerge the pH electrode and titrate with 0.05 M standardized KOH using an automated titrator under a continuous
N2
blanket.
Data Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot these values against the inverse dielectric constant (
1/ϵ
) of the respective mixtures. Extrapolate the linear regression to the
1/ϵ
of pure water (0.0127 at 25°C) to yield the true thermodynamic aqueous pKa.
Mechanistic Implications in Drug Design
Understanding the electronic properties of fluoro-methoxy PPAs is not merely an academic exercise; it directly dictates pharmacokinetics. The rigid alkyne spacer ensures that the molecule can project deeply into narrow hydrophobic binding pockets (such as those found in specific kinase inhibitors or GPCR antagonists).
By tuning the aromatic ring with a 3-fluoro-4-methoxy substitution pattern, drug developers can achieve a "Goldilocks" effect:
The fluorine atom increases metabolic stability by blocking cytochrome P450-mediated oxidation at the meta position, while its -I effect slightly lowers the pKa of the distant acid, increasing its ionization fraction at physiological pH (7.4).
The methoxy group acts as a potent hydrogen bond acceptor, while its +R effect counterbalances the fluorine's inductive pull, preventing the carboxylic acid from becoming too acidic (which would otherwise severely limit membrane permeability/logP).
References
Böhm, S., Pařík, P., & Exner, O. (2006). Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. New Journal of Chemistry, 30(3), 384-391.[Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link]
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]
Exploratory
Comprehensive Physicochemical Profiling of (3-Fluoro-4-methoxy-phenyl)-propynoic Acid: pKa and Aqueous Solubility Dynamics
Executive Summary For researchers and drug development professionals, the physicochemical profiling of an active pharmaceutical ingredient (API) or key synthetic intermediate is the bedrock of formulation and synthetic s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the physicochemical profiling of an active pharmaceutical ingredient (API) or key synthetic intermediate is the bedrock of formulation and synthetic strategy. (3-Fluoro-4-methoxy-phenyl)-propynoic acid (CAS: 58586-70-2)[1], also known as 3-(3-fluoro-4-methoxyphenyl)propiolic acid, presents a unique structural motif: a rigid, linear alkyne linker terminating in a carboxylic acid, coupled with a push-pull substituted aromatic ring.
This whitepaper provides an in-depth technical guide to defining, predicting, and experimentally validating the acid dissociation constant (pKa) and thermodynamic aqueous solubility of this compound. By moving beyond basic protocols to explore the causality behind analytical choices, this guide establishes a self-validating framework for physicochemical characterization.
Structural and Electronic Fundamentals
To understand the macroscopic properties of (3-Fluoro-4-methoxy-phenyl)-propynoic acid, we must first deconstruct its electronic architecture.
The acidity of the propynoic (propiolic) acid moiety is exceptionally high compared to standard aliphatic carboxylic acids. Unsubstituted propiolic acid exhibits a pKa of 1.89[2], driven by the high s-character (50%) of the sp-hybridized alkyne carbon, which exerts a powerful inductive electron-withdrawing effect (-I) that stabilizes the resulting carboxylate anion[3]. When a phenyl ring is attached (phenylpropiolic acid), the pKa shifts to approximately 2.27[4] due to the attenuation of this effect across the extended conjugated system.
For our specific compound, the aromatic ring is modified by two substituents:
3-Fluoro (Meta): Exerts an inductive electron-withdrawing effect (-I). The Hammett constant (
σm
) for a meta-fluoro group is +0.34[5].
4-Methoxy (Para): Exerts a resonance electron-donating effect (+R) that outweighs its inductive withdrawal. The Hammett constant (
σp
) for a para-methoxy group is -0.27[6].
Linear Free-Energy Relationship (LFER) Prediction:
Using the Hammett equation (
pKa=pKa0−ρΣσ
)[6], we can predict the pKa. Assuming a reaction constant (
ρ
) of ~1.0 for the ionization of phenylpropiolic acids:
Direct aqueous potentiometric titration of this compound is analytically flawed. With a LogP of 2.14[1], the unionized species (HA) possesses low intrinsic aqueous solubility. During an acid-base titration, as the pH drops below the pKa, the unionized form will precipitate, breaking the Nernstian equilibrium and yielding a falsely elevated pKa. To circumvent this, we employ the Yasuda-Shedlovsky Cosolvent Extrapolation Method .
Self-Validating Protocol: Cosolvent Potentiometry
Electrode Calibration: Calibrate a high-performance glass pH electrode using Gran's method to ensure a Nernstian slope (>58 mV/pH unit at 25°C). Validation: A non-Nernstian slope indicates frit clogging or reference junction contamination.
Cosolvent Preparation: Prepare four mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (w/w). Methanol is chosen because its autoprotolysis constant and dielectric behavior in water are well-characterized.
Sample Dissolution: Dissolve the compound to a concentration of 2.0 mM in each cosolvent mixture.
Titration: Titrate with standardized 0.1 M KOH under a continuous Argon purge at a strictly controlled 25.0 ± 0.1 °C. Validation: The Argon purge prevents atmospheric CO
2
from forming carbonic acid, which would skew the titration curve.
Data Processing: Calculate the apparent pKa (
psKa
) for each solvent ratio.
Extrapolation: Plot
psKa+log[H2O]
against the reciprocal of the dielectric constant (
1/ϵ
). The y-intercept at the dielectric constant of pure water (
ϵ=78.3
) yields the true thermodynamic aqueous pKa.
Workflow for aqueous pKa determination via the Yasuda-Shedlovsky cosolvent extrapolation method.
Aqueous Solubility: Thermodynamic Profile
Causality of Method Selection
High-throughput kinetic solubility assays (e.g., solvent-shift methods from DMSO stocks) frequently overestimate solubility due to the formation of metastable, supersaturated states or amorphous nano-aggregates. For rigorous drug development, the Shake-Flask Method is the gold standard, as it measures the true thermodynamic equilibrium between the highly ordered crystalline solid lattice and the aqueous phase.
Self-Validating Protocol: Shake-Flask Method
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl, representing gastric fluid), pH 4.0 (Acetate), and pH 7.4 (Phosphate, representing blood plasma).
Equilibration: Add an excess of crystalline (3-Fluoro-4-methoxy-phenyl)-propynoic acid to 5 mL of each buffer in borosilicate glass vials.
Agitation & Thermal Control: Shake at 300 RPM at 25.0 ± 0.1 °C for 48 hours. Validation: 48 hours is required to ensure the transition from kinetic dissolution to thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing falsely low concentration readings.
Solid-State Validation: Harvest the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Validation: This proves that the solubility measured corresponds to the original free-acid polymorph and that no buffer-salt precipitation (e.g., a sodium salt at pH 7.4) has occurred.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.
Thermodynamic solubility and ionization equilibrium of the compound in aqueous media.
Table 2: Theoretical pH-Solubility Profile
Based on the Henderson-Hasselbalch equation (
Stotal=S0×(1+10pH−pKa)
) and an estimated intrinsic solubility (
S0
) of ~0.3 mg/mL derived from its LogP[1].
pH Level
Dominant Species
Estimated Solubility
Implications for Formulation
pH 1.2
Unionized (HA)
~0.3 mg/mL (
S0
)
Low gastric absorption; potential for precipitation.
pH 4.0
Ionized (A⁻)
~18.5 mg/mL
High solubility; suitable for liquid formulations.
pH 7.4
Ionized (A⁻)
>100 mg/mL
Freely soluble in physiological plasma conditions.
Implications for Drug Development
The physicochemical profile of (3-Fluoro-4-methoxy-phenyl)-propynoic acid dictates its behavior in both synthetic scaling and biological systems.
Absorption & Bioavailability: The low pKa (~2.20) ensures that the compound is almost entirely ionized (>99.99%) at physiological pH (7.4). While this guarantees excellent aqueous solubility in the bloodstream, it severely restricts passive transcellular diffusion across lipophilic cell membranes (e.g., the blood-brain barrier or intestinal epithelium).
Formulation Strategy: If oral bioavailability is required, the compound may need to be formulated using permeation enhancers, or synthetically modified into a prodrug (e.g., an ester) to mask the highly acidic propiolic moiety until it reaches systemic circulation.
of propiolic acid (HC =CCO - Organic Chemistry, Vaia,
Hammett equ
Highly Stereoselective Synthesis of γ,δ‐Unsaturated Quaternary α‐Amino Esters via the Tandem N‐Alkylation/Claisen Rearrangement of α‐Imino Allylesters, ResearchG
Application Note: Synthesis and Isolation Protocol for (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Introduction and Mechanistic Rationale (3-Fluoro-4-methoxy-phenyl)-propynoic acid (also referred to as 3-(3-fluoro-4-methoxyphenyl)propiolic acid) is a highly valuable bifunctional building block in modern organic synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
(3-Fluoro-4-methoxy-phenyl)-propynoic acid (also referred to as 3-(3-fluoro-4-methoxyphenyl)propiolic acid) is a highly valuable bifunctional building block in modern organic synthesis and drug development. Arylpropiolic acids are increasingly utilized as stable, solid-state surrogates for volatile or unstable terminal alkynes. Through transition-metal-catalyzed decarboxylative cross-coupling, these compounds facilitate the one-pot synthesis of complex unsymmetrical diarylalkynes, mitigating the need for traditional alkyne protection-deprotection strategies[1].
Strategic Pathway Selection:
Historically, arylalkynes were synthesized via the Corey-Fuchs homologation of aldehydes, followed by strong-base carboxylation (e.g., using Grignard reagents or
n
-BuLi) to yield the propiolic acid[2]. However, this multi-step route is atom-inefficient and requires cryogenic conditions.
For this protocol, we utilize a direct, modified Sonogashira cross-coupling between 4-iodo-2-fluoroanisole and propiolic acid[3].
Causality of Reagent Choice: The use of a palladium(II) precatalyst (
Pd(PPh3)2Cl2
) with a copper(I) iodide co-catalyst ensures a robust transmetalation cycle.
Role of the Base: Diisopropylamine (DIPA) is selected over stronger bases. It serves a dual function: it acts as the proton acceptor in the catalytic cycle to regenerate the active Pd(0) species, and it deprotonates the highly acidic carboxyl group of propiolic acid, maintaining it as a soluble ammonium propiolate salt during the reaction to prevent premature decarboxylation.
Experimental Workflow
Figure 1: Workflow for the direct Sonogashira synthesis of arylpropiolic acids.
Quantitative Data & Materials
Table 1: Stoichiometry and Reagent Specifications
Reagent
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Role
4-Iodo-2-fluoroanisole
252.02
1.0
2.52 g
Electrophile
Propiolic Acid
70.05
1.2
0.84 g (0.74 mL)
Alkyne Source
Pd(PPh3)2Cl2
701.90
0.02 (2 mol%)
140 mg
Catalyst
CuI
190.45
0.04 (4 mol%)
76 mg
Co-catalyst
Diisopropylamine (DIPA)
101.19
3.0
3.04 g (4.2 mL)
Base / Ligand
Dimethylformamide (DMF)
73.09
-
15.0 mL
Solvent
Step-by-Step Synthesis Protocol
Phase 1: Preparation and Degassing (Critical for Yield)
Self-Validation Checkpoint: The primary failure mode in terminal alkyne cross-coupling is the oxidative homocoupling of the alkyne (Glaser coupling). Strict exclusion of oxygen is mandatory.
Equip a 50 mL two-neck round-bottom flask with a magnetic stirring bar, a reflux condenser, and a rubber septum.
Add 4-iodo-2-fluoroanisole (2.52 g, 10 mmol),
Pd(PPh3)2Cl2
(140 mg, 2 mol %), and
CuI
(76 mg, 4 mol %) to the flask.
Evacuate the flask and backfill with high-purity Nitrogen or Argon. Repeat this cycle three times.
Inject anhydrous DMF (15 mL) and Diisopropylamine (4.2 mL) via syringe through the septum. Sparge the solution with Nitrogen for 10 minutes.
Phase 2: Reaction Execution
Cool the reaction mixture to 0 °C using an ice bath. Rationale: Propiolic acid addition is exothermic due to immediate acid-base neutralization with DIPA.
Add propiolic acid (0.74 mL, 12 mmol) dropwise over 5 minutes via syringe.
Remove the ice bath and allow the mixture to warm to room temperature. Stir the mixture for 5 to 8 hours under a positive pressure of Nitrogen[3].
Monitor the reaction via TLC (Eluent: 10% Methanol in Dichloromethane with 1% Acetic Acid). The starting aryl iodide should be completely consumed.
Phase 3: Workup and Isolation
Self-Validation Checkpoint: The product currently exists as a highly polar diisopropylammonium salt dissolved in DMF. Direct organic extraction will fail.
Dilute the crude reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and insoluble copper salts. Rinse the pad with an additional 20 mL of EtOAc.
Transfer the filtrate to a separatory funnel and add 50 mL of distilled water.
Crucial Step: Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH of the aqueous layer reaches ~2.0 (verify with pH paper). Rationale: This protonates the propiolate salt, driving the free (3-Fluoro-4-methoxy-phenyl)-propynoic acid into the organic phase.
Extract the aqueous layer with EtOAc (
3×30
mL).
Wash the combined organic layers with brine (
2×30
mL) to remove residual DMF, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Phase 4: Purification
The crude product often presents as a dark gray/brown solid due to trace metal impurities.
Dissolve the crude solid in a minimum amount of boiling toluene or an EtOAc/Hexanes mixture, treat with activated charcoal (Norit), and filter hot.
Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
Collect the purified (3-Fluoro-4-methoxy-phenyl)-propynoic acid via vacuum filtration and dry under high vacuum overnight.
Analytical Characterization Expected
To validate the structural integrity of the synthesized compound, compare against the following expected spectral parameters:
m/z
calculated for
C10H6FO3[M−H]−
: 193.03; Found: 193.0
References
Tebikachew, B. E., & Börjesson, K. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 29(4), 1178-1185.[Link]
Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945-948.[Link]
Park, J., et al. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Journal of Chemical Education, 99(8), 2994–2999.[Link]
The Sonogashira cross-coupling reaction is a cornerstone methodology in organic synthesis and pharmaceutical drug development for the construction of C(sp²)–C(sp) bonds. Traditionally, this reaction employs terminal alkynes. However, terminal alkynes are often volatile, thermodynamically unstable, and highly susceptible to oxidative Glaser homocoupling[1].
To circumvent these limitations, alkynyl carboxylic acids (propynoic acids) have emerged as highly efficient, bench-stable surrogates[2]. In this application note, we detail the use of (3-Fluoro-4-methoxy-phenyl)-propynoic acid in a decarboxylative Sonogashira coupling framework. The carboxylic acid moiety serves as a traceless activating group that undergoes in situ protodecarboxylation, releasing CO₂ and generating the active alkynyl nucleophile[3]. This approach allows researchers to handle a stable, crystalline solid while achieving high-fidelity cross-coupling with complex aryl halides.
Mechanistic Causality & Electronic Effects
The success of this protocol relies on a finely tuned Pd/Cu dual catalytic cycle[4]. Understanding the causality behind each step is critical for troubleshooting and optimization:
The Copper-Mediated Decarboxylation: The addition of a base (e.g., K₂CO₃) deprotonates the propynoic acid. The Cu(I) catalyst then coordinates to the alkyne, facilitating the extrusion of CO₂ gas. This step is entropically driven. The specific electronic profile of the (3-fluoro-4-methoxy-phenyl) moiety plays a highly synergistic role here: the electron-donating methoxy group (para to the alkyne) stabilizes the transient Cu-acetylide intermediate via resonance, while the electron-withdrawing fluoro group (meta to the alkyne) exerts an inductive pull that lowers the pKa of the carboxylic acid, facilitating easier deprotonation[5].
The Palladium Cycle: Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.
Transmetalation & Reductive Elimination: The generated Cu-acetylide transmetalates the alkynyl species to the Pd(II) complex. Subsequent reductive elimination yields the functionalized internal alkyne product and regenerates the Pd(0) catalyst[6].
To establish a self-validating system, researchers must understand how solvent, base, and temperature interact to drive the decarboxylation step. The table below summarizes optimization parameters for coupling (3-Fluoro-4-methoxy-phenyl)-propynoic acid with a standard aryl iodide (e.g., 4-iodo-toluene), demonstrating the causality of condition selection.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
65
< 10
Temperature too low to overcome decarboxylation barrier.
Cu is strictly required for the decarboxylation step.
Note: Yields are representative of standard decarboxylative coupling efficiencies reported in the literature[1][6].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating workflow. The visual confirmation of CO₂ microbubbles serves as an in-process control for the active decarboxylation step[7].
Vessel Preparation: Equip a heavy-walled reaction vial or Schlenk tube with a magnetic stir bar. Dry the vessel under a heat gun while under vacuum, then backfill with Argon. Causality: While propynoic acids are bench-stable, the transient Cu-acetylide formed in situ is sensitive to oxidation, which can lead to unwanted homocoupling.
Solid Reagent Loading: Add the aryl halide (if solid, 1.0 mmol), (3-Fluoro-4-methoxy-phenyl)-propynoic acid (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.10 mmol), and K₂CO₃ (2.0 mmol) to the vessel.
Solvent Addition: Evacuate and backfill the vial with Argon three times. Add anhydrous DMSO (5.0 mL) and the aryl halide (if liquid) via a gas-tight syringe.
Reaction Initiation: Seal the vessel and transfer it to a pre-heated oil bath or heating block set to 110 °C.
In-Process Monitoring: Observe the reaction mixture. Within 10–15 minutes of reaching thermal equilibrium, steady effervescence (microbubbles of CO₂) should be visible, confirming the activation and decarboxylation of the propynoic acid[7]. Stir vigorously for 12–16 hours.
Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). Causality: NH₄Cl acts as an excellent chelating agent for copper, solubilizing and removing the copper salts into the aqueous layer to prevent emulsion formation.
Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL). Causality: Multiple brine washes are strictly required to partition the highly polar DMSO out of the organic phase.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized internal alkyne.
References
Cu(I)- and Pd(II)-catalyzed decarboxylative cross-couplings of alkynyl carboxylic acids with N-tosylhydrazones
Organic Chemistry Frontiers (RSC Publishing)
URL:[Link][4]
Decarboxylative Alkynylation
National Institutes of Health (PMC)
URL:[Link][2]
Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides
Journal of Organic Chemistry / Semantic Scholar
URL:[Link][6]
Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid
RSC Advances (RSC Publishing)
URL:[Link][1]
Electromagnetic Mill-Promoted Palladium-Catalyzed Heck-Type Cyclization/Decarboxylative Coupling of (Z)-1-Iodo-1,6-diene with Propiolic Acids
The Journal of Organic Chemistry (ACS Publications)
URL:[Link][7]
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions
National Institutes of Health (PMC)
URL:[Link][3]
Executive Summary In modern drug development and complex molecule synthesis, terminal alkynes are privileged pharmacophores and critical synthetic intermediates. However, their volatility, tendency to undergo oxidative h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and complex molecule synthesis, terminal alkynes are privileged pharmacophores and critical synthetic intermediates. However, their volatility, tendency to undergo oxidative homocoupling (Glaser coupling), and handling difficulties often complicate large-scale applications. (3-Fluoro-4-methoxy-phenyl)-propynoic acid serves as a highly crystalline, bench-stable surrogate for 3-fluoro-4-methoxyphenylacetylene. By utilizing transition-metal-catalyzed decarboxylative alkynylation, researchers can generate the active alkynyl nucleophile in situ, completely circumventing the handling issues of the free alkyne while unlocking novel regio- and enantioselective pathways[1].
This application note provides drug development professionals with field-proven, self-validating protocols for utilizing this specific propynoic acid in both Rhodium-catalyzed asymmetric allene couplings and Palladium-catalyzed cross-couplings.
Physicochemical Profile & Substrate Causality
The unique substitution pattern of (3-Fluoro-4-methoxy-phenyl)-propynoic acid is not merely structural; it actively dictates its reactivity in decarboxylative metal cycles.
Inductive Pull (-I): The 3-fluoro substituent increases the acidity of the carboxylic acid, facilitating the initial metal-carboxylate formation.
Resonance Push (+M): The 4-methoxy group stabilizes the developing partial charge during the extrusion of CO₂, accelerating the rate-determining decarboxylation step and stabilizing the resulting metal-alkynyl intermediate.
Room temperature, protected from light and moisture
Mechanistic Rationale
Decarboxylative alkynylation relies on the ability of transition metals to insert into the C–C bond adjacent to the carboxylate.
In Rhodium-catalyzed systems , the mechanism proceeds via an inner-sphere pathway. The Rh(I) active species undergoes oxidative addition into the O–H bond of the propynoic acid. Subsequent extrusion of CO₂ generates a highly reactive Rh(III)-alkynyl species. This intermediate then undergoes regio- and enantioselective insertion into a terminal allene, followed by reductive elimination to yield a chiral 1,4-enyne[1][2].
In Palladium-catalyzed systems , the reaction often proceeds via a bimetallic Pd/Cu cycle or a direct Pd-mediated carbopalladation. The carboxylic acid is deprotonated and forms a metal-carboxylate, which extrudes CO₂ to form the active nucleophilic alkynyl-metal species that participates in standard cross-coupling[3].
Catalytic cycle for Rh-catalyzed enantioselective decarboxylative alkynylation.
To ensure reproducibility, the following protocols are designed as self-validating systems. By incorporating physical and analytical checkpoints (e.g., gas evolution monitoring, internal standards), the operator can confirm reaction progress in real-time.
Protocol A: Rhodium-Catalyzed Enantioselective Decarboxylative Alkynylation of Allenes
This protocol adapts the Breit methodology for the synthesis of optically pure branched allylic 1,4-enynes[1][2].
Causality of Reagents:
[Rh(cod)Cl]₂ & (R)-tol-BINAP: Forms the chiral environment necessary for enantioselective allene insertion[1].
Trifluoroacetic Acid (TFA): Acts as a critical proton shuttle. Without TFA, the initial oxidative addition into the robust propynoic acid O-H bond stalls[1].
Step-by-Step Procedure:
Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge (3-Fluoro-4-methoxy-phenyl)-propynoic acid (0.2 mmol, 1.0 equiv),[Rh(cod)Cl]₂ (2.5 mol%), and (R)-tol-BINAP (6.0 mol%).
Validation 1 (Atmosphere): Evacuate the tube and backfill with Argon three times. Note: Rh(I) species are highly susceptible to oxidative deactivation; strict anaerobic conditions are mandatory.
Solvent & Reagent Addition: Under a positive Argon counterflow, add 1.0 mL of rigorously degassed CH₂Cl₂/EtOH (3:1 v/v). Add the terminal allene (0.6 mmol, 3.0 equiv) followed by TFA (40 mol%).
Reaction & Validation 2 (In-Process): Seal the tube and connect to a mineral oil bubbler. Stir the mixture at 20–25 °C. Self-Validation: Observe the bubbler; a steady evolution of CO₂ gas over the first 2 hours confirms active decarboxylation. Stir for a total of 16 hours.
Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the chiral 1,4-enyne.
This protocol describes the coupling of the propynoic acid with aryl iodides to form unsymmetrical diarylalkynes, a privileged scaffold in medicinal chemistry[3].
Causality of Reagents:
Ag₂CO₃: Serves a dual purpose as a base to deprotonate the carboxylic acid and as a mediator to form a silver-carboxylate intermediate, which readily decarboxylates to transmetalate with Palladium[3].
DMSO: The high dielectric constant of DMSO stabilizes the highly polar transition states during decarboxylation.
Step-by-Step Procedure:
Preparation: To a 20 mL reaction vial, add (3-Fluoro-4-methoxy-phenyl)-propynoic acid (0.36 mmol, 1.2 equiv), the target Aryl Iodide (0.30 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Ag₂CO₃ (0.45 mmol, 1.5 equiv).
Validation 1 (Internal Standard): Add 10 µL of dodecane as an internal standard. This allows for precise GC-MS tracking of the cross-coupling product versus the Glaser homocoupling byproduct.
Atmosphere: Purge the vial with N₂ for 5 minutes.
Reaction & Validation 2: Add 1.5 mL of anhydrous DMSO. Heat the mixture to 90 °C for 12 hours. Self-Validation: Withdraw a 10 µL aliquot at t=4h, dilute in EtOAc, and analyze via GC-MS. The ratio of product to dodecane should steadily increase, while the presence of 3-fluoro-4-methoxyphenylacetylene (the decarboxylated intermediate) should remain low, indicating efficient cross-coupling.
Workup: Cool to room temperature, dilute with 10 mL of water, and extract with MTBE (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to thoroughly remove DMSO.
Purification: Concentrate and purify via silica gel chromatography.
Quantitative Data & Expected Outcomes
The table below summarizes the expected performance of (3-Fluoro-4-methoxy-phenyl)-propynoic acid across the described protocols based on established literature parameters for arylpropiolic acids[1][3].
Advanced Click Chemistry Applications of (3-Fluoro-4-methoxy-phenyl)-propynoic Acid Derivatives
Executive Summary: The Paradigm Shift to Activated Internal Alkynes Historically, click chemistry has been dominated by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While highly efficient, CuAAC is strictly l...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Paradigm Shift to Activated Internal Alkynes
Historically, click chemistry has been dominated by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While highly efficient, CuAAC is strictly limited to terminal alkynes and suffers from copper-induced cytotoxicity, limiting its utility in live-cell bioconjugation[1].
The introduction of activated, electron-deficient internal alkynes—specifically arylpropiolic acid derivatives like (3-Fluoro-4-methoxy-phenyl)-propynoic acid—represents a major leap forward. These substrates bypass the limitations of terminal alkynes, enabling both metal-free nucleophilic conjugate additions (Thiol-Yne) [2] and Ruthenium-catalyzed cycloadditions (RuAAC) [1]. This application note provides drug development professionals with mechanistic insights and self-validating protocols for utilizing this highly polarized alkyne in advanced bioconjugation and pharmacophore synthesis.
Mechanistic Rationale: The "Push-Pull" Electronic System
The exceptional reactivity of (3-Fluoro-4-methoxy-phenyl)-propynoic acid stems from its highly engineered electronic topography:
LUMO Lowering via the Propiolate Core: The electron-withdrawing carboxylate group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This makes the triple bond highly susceptible to nucleophilic attack, enabling catalyst-free click reactions[3].
Push-Pull Polarization: The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, while the meta-fluorine provides inductive electron withdrawal (-I effect) and metabolic stability. This push-pull dynamic heavily polarizes the internal alkyne, strictly dictating regioselectivity. Nucleophiles (like thiols) and 1,3-dipoles (like azides) preferentially attack the
β
-carbon, ensuring the formation of singular, predictable regioisomers critical for regulatory compliance in drug design.
Divergent click chemistry pathways for activated arylpropiolic acid derivatives.
This protocol leverages the electron-deficient nature of the arylpropiolate for the highly efficient, metal-free labeling of cysteine-containing proteins[2].
Causality of Experimental Choices:
The reaction is a Michael-type conjugate addition. It requires the thiol to be deprotonated to a highly nucleophilic thiolate. Therefore, the buffer pH is strictly maintained at 8.0 (above the typical cysteine pKa of ~8.3, ensuring a sufficient thiolate population without degrading the protein). TCEP is used instead of DTT because DTT contains two thiols that would competitively react with the alkyne.
Step-by-Step Methodology:
Preparation: Dissolve the target protein (containing a single free cysteine) in 50 mM Tris-HCl buffer (pH 8.0) to a concentration of 100 µM.
Reduction: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30 minutes to reduce any disulfide bonds.
Conjugation: Dissolve the (3-Fluoro-4-methoxy-phenyl)-propynoic acid NHS-ester derivative in anhydrous DMSO to create a 10 mM stock. Add this to the protein solution to a final concentration of 1 mM (10 molar equivalents). Ensure final DMSO concentration remains <5% v/v to prevent protein denaturation.
Incubation: Agitate gently at 25 °C for 2–4 hours.
Self-Validation Step (Ellman’s Assay): To confirm reaction completion, extract a 10 µL aliquot and mix with . Measure absorbance at 412 nm. Logic: Free thiols cleave DTNB to produce a yellow color. A drop in A412 to baseline mathematically validates 100% alkyne-thiol conjugation.
Purification: Remove excess unreacted alkyne via Size Exclusion Chromatography (SEC) using a PD-10 desalting column.
Unlike terminal alkynes, internal arylpropiolates require Ruthenium catalysis to undergo cycloaddition with azides, yielding fully substituted 1,5-disubstituted 1,2,3-triazoles[1].
Causality of Experimental Choices:
[CpRuCl(PPh3)2] is selected as the catalyst because the electron-rich pentamethylcyclopentadienyl (Cp) ligand stabilizes the Ruthenium(II) center, while the labile triphenylphosphine ligands easily dissociate to allow the azide and alkyne to coordinate. The reaction must be run under an inert atmosphere to prevent the irreversible oxidation of Ru(II) to catalytically dead Ru(III).
Step-by-Step Methodology:
Setup: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the (3-Fluoro-4-methoxy-phenyl)-propynoic acid derivative (1.0 mmol) and the target organic azide (1.1 mmol) in 5.0 mL of anhydrous 1,4-Dioxane.
Catalyst Addition: Add 5 mol% (0.05 mmol) of[Cp*RuCl(PPh3)2]. The solution will typically turn a dark, characteristic brown/red.
Cycloaddition: Seal the flask and stir at 60 °C for 12 hours.
Self-Validation Step (IR Spectroscopy): Extract a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. Logic: Organic azides exhibit a massive, background-free asymmetric stretch at ~2100 cm⁻¹. The complete disappearance of this peak serves as an absolute, binary confirmation that the hazardous azide has been fully consumed, validating the reaction's safety and completion.
Workup: Concentrate the mixture under reduced pressure and purify the 1,5-disubstituted triazole via silica gel flash chromatography (Hexanes/EtOAc gradient).
Catalytic cycle of Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Quantitative Data Presentation
To assist in experimental design, the following table summarizes the kinetic and operational parameters of click modalities using standard terminal alkynes versus the activated (3-Fluoro-4-methoxy-phenyl)-propynoic acid system.
Table 1: Comparative Parameters of Click Chemistry Modalities
Parameter
CuAAC (Standard)
RuAAC (Arylpropiolate)
Thiol-Yne (Arylpropiolate)
Alkyne Requirement
Terminal Only
Terminal or Internal
Activated (EWG-substituted)
Catalyst Required
Cu(I)
Ru(II)
None (Base-promoted)
Regioselectivity
1,4-disubstituted Triazole
1,5-disubstituted Triazole
Highly stereoselective (Z/E Vinyl Sulfide)
Biocompatibility
Low (Cu toxicity)
Moderate
High (Metal-free)
Typical Yield
>90%
80–95%
>95%
Primary Application
Material Science
Drug Scaffold Synthesis
In Vivo Bioconjugation
References
Worch, J. C., Stubbs, C. J., Price, M. J., & Dove, A. P. (2021). "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry". Chemical Reviews, 121(12), 6744-6776.
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., & Jia, G. (2005). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes". Journal of the American Chemical Society, 127(46), 15998-15999.
Kaps, L., & Schuppan, D. (2024). "Electron-deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-free Azide-Alkyne Cycloaddition". Biomacromolecules, 25(7), 4591-4603.
Li, Z., Seo, T. S., & Ju, J. (2004). "1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water". Tetrahedron Letters, 45(15), 3143-3146.
Application Note: Synthesis of Fluorinated Heterocycles from (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Strategic Rationale & Chemical Context In modern drug development, the i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Strategic Rationale & Chemical Context
In modern drug development, the incorporation of fluorinated aromatic motifs is a privileged strategy to modulate lipophilicity, enhance binding affinity, and block metabolic soft spots (such as cytochrome P450-mediated oxidation). (3-Fluoro-4-methoxy-phenyl)-propynoic acid serves as a highly versatile, commercially available C3-synthon.
Arylpropynoic acids (propiolic acids) are exceptional precursors for heterocyclic synthesis because they possess two distinct electrophilic centers: the
β
-carbon of the alkyne (acting as a Michael acceptor) and the carbonyl carbon of the carboxylic acid[1]. By leveraging these dual reactive sites, researchers can synthesize a wide array of complex heterocycles, including pyrazoles, pyrimidines, triazoles, and oxazoles[2].
Mechanistic Causality: The "Push-Pull" Electronic Effect
The reactivity of this specific substrate is uniquely governed by its substitution pattern. The para-methoxy group exerts an electron-donating resonance effect (+M), which typically reduces the electrophilicity of the
β
-carbon. However, the strongly electronegative meta-fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). This delicate electronic balance requires carefully optimized reaction conditions—specifically elevated temperatures and precise solvent choices—to ensure that nucleophilic attack by hydrazines or thioureas occurs regioselectively at the
β
-carbon rather than prematurely at the carbonyl[3].
Figure 1: Divergent synthetic pathways from arylpropynoic acid to pyrazole and pyrimidine scaffolds.
Experimental Protocols
To ensure a self-validating system, the following protocols have been designed with built-in chemical safeguards.
Protocol A: Synthesis of 5-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-ol
Causality of Design: Hydrazines can react directly with carboxylic acids to form uncyclized hydrazides. To prevent this, glacial acetic acid is employed as both solvent and catalyst. The acidic medium protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxyl carbon. This drives the intramolecular acylation of the intermediate enamine/hydrazone to completion, forcing aromatization into the stable pyrazole ring.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend (3-Fluoro-4-methoxy-phenyl)-propynoic acid (1.0 mmol, 194 mg) in 10 mL of glacial acetic acid.
Nucleophilic Addition: Add phenylhydrazine (1.1 mmol, 119 mg) dropwise at room temperature. The mixture will transition to a yellow solution as the initial Michael addition occurs.
Cyclization: Heat the reaction mixture to reflux (110 °C) and stir continuously for 6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/EtOAc 1:1).
Workup: Cool the mixture to room temperature and pour it slowly into 50 mL of crushed ice water under vigorous stirring.
Isolation: Collect the resulting precipitate via vacuum filtration, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure pyrazole derivative.
Figure 2: Stepwise mechanistic cascade of nucleophilic addition followed by intramolecular cyclization.
Protocol B: Synthesis of 6-(3-Fluoro-4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Causality of Design: Free propynoic acids are poor electrophiles at the carbonyl carbon under basic conditions because they immediately deprotonate to form unreactive carboxylates. To guarantee a high-yielding cyclization with thiourea, this protocol utilizes a one-pot, two-step sequence. First, an in situ Fischer esterification generates the ethyl ester. Subsequently, sodium ethoxide (NaOEt) is added to deprotonate the thiourea, vastly increasing its nucleophilicity for the attack on the esterified intermediate[3].
Step-by-Step Methodology:
In Situ Esterification: Dissolve (3-Fluoro-4-methoxy-phenyl)-propynoic acid (1.0 mmol, 194 mg) in 15 mL of anhydrous ethanol. Add 3 drops of concentrated
H2SO4
. Reflux for 4 hours to form the ethyl ester.
Neutralization & Reagent Addition: Cool the flask to 0 °C. Carefully neutralize the acid by adding a freshly prepared solution of sodium ethoxide (NaOEt) in ethanol until the pH reaches ~8.
Base-Catalyzed Cyclization: Add thiourea (1.2 mmol, 91 mg) followed by an additional 1.5 equivalents of NaOEt. Heat the mixture back to reflux (78 °C) for 8 hours.
Workup: Evaporate the ethanol under reduced pressure. Dissolve the crude residue in 20 mL of distilled water.
Precipitation: Acidify the aqueous layer dropwise with 1M HCl until pH 3-4 is reached. The pyrimidinone derivative will precipitate as a fine powder. Filter, wash with water, and dry under a vacuum.
Quantitative Data Summary
The table below outlines the expected reaction metrics and critical analytical markers required to validate the success of the syntheses.
Scaffold Target
Reagents
Solvent / Catalyst
Temp / Time
Expected Yield
Key
1
H-NMR Marker (DMSO-
d6
)
Pyrazole
Phenylhydrazine
Glacial Acetic Acid
110 °C / 6 h
75 - 82%
δ
~6.1 ppm (s, 1H, Pyrazole C4-H)
Pyrimidinone
Thiourea, NaOEt
Anhydrous Ethanol
78 °C / 8 h
68 - 74%
δ
~6.3 ppm (s, 1H, Pyrimidine C5-H)
(Note: The methoxy protons for both derivatives will consistently appear as a sharp singlet integrating to 3H around
δ
3.85 - 3.90 ppm).
Catalytic hydrogenation methods for (3-Fluoro-4-methoxy-phenyl)-propynoic acid
Application Note: Catalytic Hydrogenation Methods for (3-Fluoro-4-methoxy-phenyl)-propynoic Acid Strategic Overview Substituted phenylpropynoic acids, such as (3-Fluoro-4-methoxy-phenyl)-propynoic acid, are critical inte...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Hydrogenation Methods for (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Strategic Overview
Substituted phenylpropynoic acids, such as (3-Fluoro-4-methoxy-phenyl)-propynoic acid, are critical intermediate scaffolds in medicinal chemistry and materials science. The propynoic acid moiety features a conjugated alkyne that can be selectively manipulated. Depending on the target pharmacophore, researchers may require the stereoselective partial reduction to a cis-alkene (yielding a substituted cinnamic acid) or the full saturation to an alkane (yielding a substituted propanoic acid). This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols for both transformations.
Mechanistic Causality & Catalyst Selection
Stereoselective Partial Hydrogenation (Z-Alkene Formation):
Achieving high cis-selectivity while preventing over-reduction to the alkane requires a finely tuned, deactivated catalyst system. Lindlar's catalyst (5% Palladium on calcium carbonate, poisoned with lead) is the industry standard for this transformation[1]. The causality behind this selectivity is twofold:
Electronic & Steric Poisoning: The lead(II) acetate and the addition of a nitrogenous base (typically quinoline) selectively poison the most active catalytic sites. Quinoline competes with the alkene for coordination to the palladium surface.
Desorption Kinetics: The alkyne undergoes syn-addition of hydrogen on the metal surface. Because the catalyst is deactivated, the resulting electron-rich cis-alkene desorbs rapidly before it can undergo further reduction[2].
Full Hydrogenation (Alkane Formation):
For complete saturation, standard Palladium on Carbon (Pd/C) is utilized. The high surface area of the porous carbon support maximizes the exposure of highly active Pd(0) sites. Unlike the poisoned Lindlar system, Pd/C readily coordinates both alkynes and alkenes, driving the thermodynamically favorable complete reduction to 3-(3-Fluoro-4-methoxy-phenyl)-propanoic acid under mild hydrogen pressure[3].
Reaction Pathways Visualization
Reaction pathways for the catalytic hydrogenation of (3-Fluoro-4-methoxy-phenyl)-propynoic acid.
The critical success factor here is preventing over-reduction. This protocol uses volumetric hydrogen uptake as a self-validating control mechanism.
Preparation: In a flame-dried 50 mL two-neck round-bottom flask, dissolve 1.0 mmol of (3-Fluoro-4-methoxy-phenyl)-propynoic acid in 10 mL of anhydrous methanol.
Catalyst & Poison Addition: Add 50 mg of Lindlar's catalyst (5% Pd/CaCO₃, poisoned with Pb) followed by 15 µL of synthetic quinoline. Expert Insight: Quinoline is essential; omitting it will lead to significant formation of the fully saturated alkane[1].
Atmosphere Exchange: Seal the flask with a rubber septum. Attach a hydrogen balloon connected via a three-way stopcock and a vacuum line. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure a completely oxygen-free environment.
Reaction Monitoring (Crucial Step): Stir the suspension vigorously at room temperature. Monitor the reaction strictly by hydrogen uptake. The reaction must be terminated exactly when 1.0 equivalent of H₂ (approx. 24.5 mL at 25 °C, 1 atm) has been consumed. Alternatively, monitor via LC-MS every 30 minutes.
Workup: Once 1 equivalent of H₂ is consumed, immediately flush the system with nitrogen to stop the reaction. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with excess methanol.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or silica gel chromatography to remove quinoline traces, yielding the pure cis-alkene.
Protocol B: Full Hydrogenation to Alkane
This protocol is designed for robust, complete saturation without the need for strict volumetric monitoring.
Preparation: Dissolve 1.0 mmol of (3-Fluoro-4-methoxy-phenyl)-propynoic acid in 10 mL of methanol in a hydrogenation vessel or a round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C (approx. 10% w/w relative to the substrate). Safety Warning: Dry Pd/C is highly pyrophoric. It is recommended to wet the catalyst with a few drops of solvent under a nitrogen blanket before adding the bulk solution.
Atmosphere Exchange: Purge the vessel with vacuum/nitrogen cycles three times, followed by three vacuum/hydrogen cycles.
Reaction: Pressurize the vessel with hydrogen (1 to 3 atm) and stir vigorously at room temperature. Because Pd/C is highly active and unpoisoned, the reaction will proceed through the alkene intermediate directly to the alkane[3].
Completion & Workup: Stir for 4-12 hours. Completion can be verified by LC-MS or TLC (disappearance of the UV-active conjugated starting material). Purge the flask thoroughly with nitrogen. Filter the catalyst through a Celite® pad, wash with methanol, and concentrate the filtrate in vacuo to afford the fully saturated propanoic acid derivative.
Analytical Validation
To ensure the integrity of the synthesized compounds, ¹H NMR spectroscopy is the definitive validation tool:
Partial Hydrogenation Product: The (Z)-alkene will exhibit two distinct vinylic protons. The cis-coupling constant (
3JHH
) will be approximately 10–12 Hz, confirming the syn-addition stereochemistry.
Full Hydrogenation Product: The alkane will show a complete absence of vinylic protons. Instead, two distinct methylene multiplets (or triplets) will appear in the aliphatic region (~2.5–3.0 ppm), integrating for two protons each.
References[1] Vogel's Textbook Of Practical Organic Chemistry [PDF][6effnvua2rb0] - VDOC.PUB. vdoc.pub. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDs0m-cefB9dSCSczTGPucs-VWOBN6h4bRG9wUa8l-jyjyBJvX6TsKUpi3K0FTMtkbTZn3oiZ2XpvRN8V0KuMjHShu-tQ4bLqt1a1oIFCIm2YzJOveA1fI7aJcf4cB0thYuvlZ2TEKPEuV6sX4Fqm9rM8jpW_SCgygoeIpjxloYJJPUp8y19VcD53Yx9KKwEnj[2] Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid | Request PDF - ResearchGate. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6dg0G9ZNoS2-H_emA2PgfH3DEuAXvDj9pX-kpY-h49t1h80uGnrlKqNVoVca4PXAhHnFTjZy_0A0rqrpkQaEyKWSCAv2a35QmJy7Lql6tugeRHx0XxS9kYthJDZtd5oz1s3HElGNvmu-R2nAwQhQohAudgsxymKwXCjEW3oQeNiXyHRqbS4k9uGVn9o2TySB0WO5U_BYUq3l53flfsbhVM962rIDJeMFUyZbwPn_kz_4gc_Si24SqJrmg96g3B2q3hCjoI24EuMgS9A==[3] NHC-Ag/Pd-Catalyzed Reductive Carboxylation of Terminal Alkynes with CO2 and H2 - SciSpace. scispace.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2wRdqj07i_dgBIpuUhid8yFPF1Oc2aWUVArA-FrEqcrp1NRi_qGMTn0P-YAVgurA7aZkeYxvPaZ5i1_kr2KCZhtDP320k2Ls10Ob2c5QOFTdOA22iQY6ryMi-11GkvsML09Z7tTr3PyfEPH54pt6yW1Z0XOgyk7A_FFU4XWdxSFum4iIQnYvX-2A0a3yCMnHchBzf9OoSQwE=
Technical Support Center: Preventing Unwanted Decarboxylation of (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with (3-Fluoro-4-methoxy-phenyl)-propynoic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working with (3-Fluoro-4-methoxy-phenyl)-propynoic acid . Arylpropiolic acids are highly valuable synthetic intermediates, but they are notoriously susceptible to unwanted decarboxylation, which yields terminal alkynes instead of your desired coupled products.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound during complex syntheses.
Mechanistic Insights: The Causality of Degradation
To prevent degradation, we must first understand the chemical forces driving it. The stability of arylpropiolic acids is heavily dictated by the electronic properties of the aryl ring.
Mechanistic studies on transition-metal-catalyzed decarboxylative couplings reveal that electron-donating groups significantly enhance the rate of decarboxylation[1]. In your substrate, the 4-methoxy substituent is strongly electron-donating via resonance. This "push" of electron density stabilizes the transition state during the extrusion of CO₂, facilitating the formation of an intermediate arylalkynyl anion or metal-alkynyl species.
Furthermore, transition metals such as Copper[2], Palladium[1], and Rhodium[3] actively catalyze the extrusion of CO₂ from arylpropiolic acids. When the carboxylic acid is deprotonated by a base to form a carboxylate anion, the activation energy for decarboxylation drops drastically, especially in the presence of these metals or elevated thermal energy[2].
Troubleshooting Guides & FAQs
Q1: My amide coupling reaction yielded 1-ethynyl-3-fluoro-4-methoxybenzene instead of the desired amide. What went wrong?A: You have experienced base-promoted, and likely trace-metal-catalyzed, decarboxylation. When the carboxylic acid is deprotonated to form the carboxylate anion, it becomes highly reactive. If your reaction mixture exceeded 40 °C or contained trace transition metals (e.g., Cu, Pd, Ag from reused glassware or impure reagents), the compound rapidly extrudes CO₂[1].
Q2: How do I choose the right base for esterifications or amide couplings to prevent this?A: Avoid strong, unhindered bases (like NaOH, NaOtBu, or DBU) which completely deprotonate the acid into a "naked" carboxylate that is highly susceptible to CO₂ loss. Instead, use mild, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). These maintain a controlled equilibrium of the carboxylate, minimizing the population of the highly reactive intermediate[2].
Q3: Does the order of reagent addition matter?A: Absolutely. Never mix the arylpropiolic acid with the base and let it stir for extended periods before adding the coupling reagent. Doing so leaves the vulnerable carboxylate anion exposed. You must add the base and the coupling reagent (e.g., HATU) almost simultaneously at low temperatures to immediately trap the carboxylate as an active ester, which is significantly more stable against decarboxylation.
Q4: What are the best practices for storing this compound?A: Store the solid compound at -20 °C in a desiccator, protected from light. Solutions should be prepared fresh immediately before use. Never store the compound in basic aqueous solutions, as slow decarboxylation will occur even at room temperature.
Quantitative Data & Parameter Optimization
To outcompete the degradation pathway, your reaction parameters must be strictly controlled. Below is a summary of kinetic stability triggers and their corresponding mitigation strategies.
Parameter
Decarboxylation Risk
Causality / Mechanism
Mitigation Strategy
Temperature > 40 °C
High
Thermal energy overcomes the activation barrier for CO₂ extrusion.
Maintain reactions strictly between 0 °C and 25 °C.
Trace Metals (Cu, Pd, Ag)
Critical
Metals coordinate to the alkyne/carboxylate, forming a labile metal-alkynyl intermediate[1].
Use rigorously acid-washed, metal-free glassware and PTFE stir bars.
Strong Bases (e.g., DBU)
High
Complete formation of the highly reactive carboxylate anion[2].
Use mild, sterically hindered bases (DIPEA, NMM).
Electron-Donating Groups
Inherent
The 4-OMe group inherently stabilizes the decarboxylation transition state[1].
Cannot change substrate; must strictly control external conditions.
Visualizations of Pathways and Workflows
Logical relationship between desired coupling and unwanted decarboxylation pathways.
Step-by-step experimental workflow for safe, decarboxylation-free amide coupling.
This protocol utilizes a built-in diagnostic checkpoint to ensure the structural integrity of the intermediate before committing precious amine nucleophiles to the reaction.
Step 1: Preparation & Purging
Wash a round-bottom flask with 0.1 M EDTA solution followed by 1 M HCl, then rinse thoroughly with DI water and acetone to remove any trace transition metals. Dry in an oven.
Purge the flask with Argon. Add 1.0 equivalent of (3-Fluoro-4-methoxy-phenyl)-propynoic acid and dissolve in anhydrous, degassed DMF (0.1 M concentration).
Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C.
Step 2: Activation (Self-Validating Checkpoint)
Add 1.5 equivalents of DIPEA dropwise.
Immediately add 1.1 equivalents of HATU in one portion. Stir at 0 °C for 15 minutes.
Self-Validation Check: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS or TLC (Hexanes/EtOAc).
Pass Condition: Observation of the methyl ester mass (formed from the active ester + MeOH quench) and unreacted acid.
Fail Condition: Observation of 1-ethynyl-3-fluoro-4-methoxybenzene (loss of 44 Da, highly non-polar fast-moving spot on TLC). If this is observed, decarboxylation has occurred. Abort the reaction, re-clean your glassware to remove suspected metal contamination, and verify the temperature of your cooling bath.
Step 3: Nucleophilic Addition
Once validated, add 1.2 equivalents of your amine nucleophile dropwise at 0 °C.
Remove the ice bath and allow the reaction to slowly warm to room temperature (do not exceed 25 °C). Stir for 2 to 4 hours.
Step 4: Quench & Workup
Quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl.
Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.
Evaporate under reduced pressure (bath temperature strictly < 30 °C) and purify via silica gel chromatography.
References
1.[3] Rhodium-Catalyzed Enantioselective Decarboxylative Alkynylation of Allenes with Arylpropiolic Acids
Source: Organic Letters (ACS Publications)
URL:
2.[1] Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates
Source: PMC (National Institutes of Health)
URL:
3.[2] Construction of 2,3-Naphthalimides through Cu-Catalyzed Decarboxylative Coupling between Arylpropiolic Acids and Isocyanides
Source: The Journal of Organic Chemistry (ACS Publications)
URL:
Technical Support Center: Troubleshooting (3-Fluoro-4-methoxy-phenyl)-propynoic Acid Esterification
As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of acetylenic acids. (3-Fluoro-4-methoxy-phenyl)-propynoic acid presents a unique set of synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of acetylenic acids. (3-Fluoro-4-methoxy-phenyl)-propynoic acid presents a unique set of synthetic challenges. The presence of a conjugated alkyne adjacent to a carboxylic acid creates a highly electrophilic system, while the aromatic ring—bearing both an electron-withdrawing fluorine and an electron-donating methoxy group—modulates this reactivity.
This guide abandons generic protocols to focus strictly on the causality of your low yields, providing self-validating workflows to bypass the specific mechanistic pitfalls of propynoic acids.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: I am using standard Steglich conditions (DCC/DMAP). Why is my yield under 20%, and why is my crude NMR so messy?
The Causality: You are inadvertently triggering a Michael addition. While DMAP is an exceptional acyl transfer catalyst for standard aliphatic acids [2], the triple bond in a propynoic acid is highly electrophilic. DMAP is a strong nucleophile and will attack the
β
-carbon of the activated alkyne, forming a zwitterionic intermediate. This leads to complex mixtures, enol ethers, and oligomerization [1].
The Fix: You must eliminate DMAP from your workflow. Switch to a less nucleophilic activator like HOBt combined with EDCI.
Q2: I tried base-catalyzed alkylation (K₂CO₃, Methyl Iodide, DMF) at 80 °C, but I isolated a non-polar liquid instead of my ester. What happened?
The Causality: You decarboxylated your starting material. Propynoic acids are exquisitely sensitive to heat in the presence of a base [3]. Deprotonation of the carboxylic acid followed by thermal extrusion of CO₂ is thermodynamically driven by the formation of a relatively stable terminal arylacetylide anion. The non-polar liquid you isolated is 1-ethynyl-3-fluoro-4-methoxybenzene.
The Fix: Alkylation must be performed at or below room temperature using a highly soluble, bulky base like Cs₂CO₃ to accelerate the Sₙ2 displacement before decarboxylation can occur.
Q3: Why is it so difficult to remove the urea byproduct when using DCC?
The Causality: Dicyclohexylurea (DCU) is notoriously insoluble in most organic solvents but retains just enough solubility to streak on a silica column and contaminate your final ester [5].
The Fix: Switch to EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is highly water-soluble and is completely removed during a standard acidic aqueous workup [5].
Part 2: Mechanistic & Workflow Visualizations
To understand why standard methods fail and how to navigate around them, review the mechanistic pathways and decision tree below.
Figure 1: Divergent reaction pathways showing how DMAP and heat lead to critical side reactions.
Figure 2: Decision matrix for selecting the optimal esterification protocol based on substrate sterics.
Part 3: Quantitative Troubleshooting Matrix
Use this data-driven matrix to cross-reference your analytical results with the underlying chemical cause.
Analytical Symptom (NMR/TLC)
Probable Chemical Cause
Mechanistic Rationale
Corrective Action
Loss of alkyne ¹³C signals (~80-90 ppm)
Michael Addition
Nucleophile (DMAP/amine) attacked the electrophilic alkyne triple bond.
Remove DMAP. Use HOBt as the acyl transfer agent.
Non-polar spot; loss of broad COOH ¹H peak, appearance of terminal alkyne ¹H (~3.1 ppm)
Decarboxylation
Base and heat drove the extrusion of CO₂ to form a stable arylacetylide.
Lower reaction temperature to 0 °C – 20 °C. Avoid strong bases.
Persistent multiplet at 1.0-2.0 ppm in ¹H NMR
DCU Contamination
Dicyclohexylurea byproduct from DCC is notoriously difficult to remove via chromatography.
Switch coupling agent from DCC to water-soluble EDCI.
Starting acid remains unreacted
Poor Activation
The electron-withdrawing nature of the conjugated system slows down O-acylisourea formation.
Ensure strictly anhydrous conditions; increase EDCI/HOBt to 1.5 equivalents.
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The specific workup steps inherently verify the success of the reaction by systematically stripping away unreacted precursors and byproducts.
Best for secondary alcohols and complex substrates.
Causality Rationale: HOBt forms an active OBt-ester that is highly reactive toward alcohols but lacks the nucleophilicity to attack the alkyne. EDCI ensures the urea byproduct is easily washed away.
Step-by-Step Methodology:
Activation: In an oven-dried flask under N₂, dissolve (3-Fluoro-4-methoxy-phenyl)-propynoic acid (1.0 eq) in anhydrous DCM (0.1 M).
Add HOBt (1.2 eq) and EDCI·HCl (1.2 eq). Stir at room temperature for 30 minutes. Validation: A slight color change or minor turbidity indicates the formation of the active OBt-ester.
Coupling: Add the target alcohol (1.1 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (UV detection at 254 nm).
Self-Validating Workup:
Dilute the mixture with additional DCM.
Wash 1 (1M HCl, 2x): Protonates and removes DIPEA, unreacted EDCI, and the EDCI-urea byproduct.
Wash 2 (Sat. NaHCO₃, 2x): Deprotonates and extracts any unreacted starting propynoic acid and HOBt into the aqueous layer.
Wash 3 (Brine, 1x): Removes residual water.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude should be >90% pure ester.
Causality Rationale: Cesium carbonate provides a "naked" and highly reactive carboxylate anion due to the large ionic radius of cesium. This allows the Sₙ2 substitution to proceed rapidly at 0 °C, completely bypassing the thermal decarboxylation pathway.
Step-by-Step Methodology:
Preparation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M) under N₂ and cool the flask to 0 °C in an ice bath.
Deprotonation: Add anhydrous Cs₂CO₃ (1.1 eq) in one portion. Stir for 15 minutes at 0 °C.
Alkylation: Dropwise, add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.2 eq).
Reaction: Maintain at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours. Validation: Do not exceed 25 °C to prevent decarboxylation.
Self-Validating Workup:
Quench the reaction by pouring it into ice-cold water (5x the volume of DMF).
Extract with Ethyl Acetate (3x).
Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3x). Validation: DMF is highly soluble in EtOAc; LiCl washes aggressively pull DMF out of the organic layer, preventing NMR contamination.
Wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.
Dry over Na₂SO₄, filter, and concentrate.
References
Liquid crystalline esters of (E)-3-phenoxyacrylic acid. RSC Publishing. Available at:[Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Available at:[Link]
A Construction of α-Alkenyl Lactones via Reduction Radical Cascade Reaction of Allyl Alcohols and Acetylenic Acids. ACS Publications. Available at:[Link]
One-pot preparation of 4-aryl-3-bromocoumarins from 4-aryl-2-propynoic acids with diaryliodonium salts, TBAB, and Na2S2O8. PMC. Available at:[Link]
What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. Available at:[Link]
Troubleshooting
Technical Support Center: Troubleshooting Low-Temperature Solvation of (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Welcome to the Application Scientist Knowledge Base. Working with highly functionalized alkynoic acids at cryogenic temperatures (e.g., -78 °C) presents unique thermodynamic and kinetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base. Working with highly functionalized alkynoic acids at cryogenic temperatures (e.g., -78 °C) presents unique thermodynamic and kinetic challenges. This guide is engineered for drug development professionals and synthetic chemists who need to maintain the solubility and reactivity of (3-Fluoro-4-methoxy-phenyl)-propynoic acid during low-temperature workflows such as lithiation, Grignard formation, or cross-coupling reactions.
Part 1: Core Troubleshooting & Causality FAQs
Q1: What is the optimal organic solvent for dissolving (3-Fluoro-4-methoxy-phenyl)-propynoic acid at cryogenic temperatures (-78 °C)?Answer: Anhydrous Tetrahydrofuran (THF) is the definitive gold standard for this application[1].
The Causality: Carboxylic acids inherently form highly stable, insoluble dimers via intermolecular hydrogen bonding. As the reaction temperature drops to -78 °C, the kinetic energy of the system decreases, heavily favoring the precipitation of these dimers. THF acts as a strong Lewis base and hydrogen-bond acceptor; its ether oxygen actively coordinates with the acidic proton, disrupting the dimers and solvating the monomeric acid species. Furthermore, THF remains a low-viscosity liquid down to -108.4 °C, making it ideal for dry-ice/acetone baths[2].
Q2: Can I use Diethyl Ether (Et₂O) instead of THF for my low-temperature metalation reactions?Answer: While diethyl ether has an even lower freezing point (-116.3 °C), it is generally not recommended as the primary solvent for this specific fluorinated propynoic acid at -78 °C[2].
The Causality: Diethyl ether has a significantly lower dielectric constant (ε = 4.3) compared to THF (ε = 7.6). The 3-fluoro and 4-methoxy substituents on the phenyl ring increase the overall polarity and dipole moment of the molecule. Diethyl ether often lacks the solvating power to keep this highly polar, rigid alkyne in solution at cryogenic temperatures, leading to premature crystallization or "crashing out" of the starting material.
Q3: My compound is still precipitating in THF when I cool the reactor to -78 °C. How do I troubleshoot this?Answer: This is a classic nucleation issue caused by either localized supersaturation or "crash cooling."
The Causality & Solution: When a saturated room-temperature solution is rapidly plunged into a -78 °C bath, localized supercooling at the glass-liquid interface triggers rapid crystal nucleation.
To fix this:
Dilution: Ensure your concentration does not exceed the 0.1 M to 0.2 M threshold.
Step-Down Cooling: Cool the flask sequentially (e.g., ambient → -40 °C → -78 °C) to allow the solvation shell to thermodynamically equilibrate.
Co-solvents: If the concentration must remain high for kinetic reasons, add 5–10% (v/v) of a highly polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea). DMPU drastically increases the hydrogen-bond accepting capacity of the medium without freezing at these temperatures.
Q4: How do the 3-fluoro and 4-methoxy groups alter the solubility profile compared to unsubstituted phenylpropiolic acid?Answer: The substitution pattern fundamentally changes the electronic distribution and crystal lattice energy of the molecule.
The Causality: Unsubstituted phenylpropiolic acid is readily soluble in a wide range of organic solvents[1]. However, the 4-methoxy group acts as an additional hydrogen-bond acceptor, while the 3-fluoro atom introduces strong inductive electron withdrawal and high electronegativity. This combination increases the molecule's affinity for polar aprotic solvents (like THF or ethyl acetate) but significantly decreases its solubility in non-polar hydrocarbons (like hexanes or toluene), especially at low temperatures where lattice packing forces dominate over solvent interactions[3].
Part 2: Quantitative Data Presentation
When designing your reaction matrix, use the following thermophysical data to select the appropriate solvent system.
Table 1: Thermophysical Properties and Low-Temp Solvation Efficacy
Solvent
Freezing Point (°C)
Dielectric Constant (ε at 20°C)
H-Bond Acceptor Capacity
Low-Temp (-78°C) Solvation Efficacy
Tetrahydrofuran (THF)
-108.4
7.6
High
Excellent (Primary Choice)
2-MeTHF
-136.0
7.0
High
Good (Green alternative to THF)
Diethyl Ether (Et₂O)
-116.3
4.3
Moderate
Fair (High risk of precipitation)
Dichloromethane (DCM)
-96.7
9.1
Very Low
Poor (Fails to break acid dimers)
Toluene
-95.0
2.4
None
Very Poor (Insoluble at -78°C)
Part 3: Experimental Protocol
To ensure a self-validating system where errors are minimized before reagents are wasted, follow this exact methodology for low-temperature dissolution[4].
Standard Operating Procedure (SOP): Low-Temperature Dissolution and Handling
Glassware Preparation: Flame-dry a Schlenk flask under a vacuum and backfill with ultra-high purity Argon. Repeat three times to ensure a strictly anhydrous environment. Moisture at -78 °C will form microscopic ice crystals that act as nucleation sites for your compound to precipitate.
Substrate Addition: Add the pre-weighed (3-Fluoro-4-methoxy-phenyl)-propynoic acid to the flask at room temperature.
Primary Solvation: Inject anhydrous, inhibitor-free THF (typically 5–10 mL per mmol of substrate) via syringe. Stir at 20 °C until the solution is completely homogeneous and optically clear.
Scientific Rationale: Dissolving at room temperature ensures the complete breakdown of the crystal lattice before thermal energy is removed from the system.
Thermodynamic Equilibration: Place the flask in a -20 °C to -40 °C bath (e.g., dry ice in acetonitrile) for 10 minutes. Observe the solution for any cloudiness.
Cryogenic Cooling: Transfer the flask to a -78 °C bath (dry ice in acetone or isopropanol). Maintain vigorous magnetic stirring (≥ 500 rpm) to prevent localized freezing at the flask walls.
Reagent Addition: Proceed with the dropwise addition of low-temperature reagents (e.g., n-Butyllithium) down the inner wall of the flask. This pre-cools the titrant before it hits the bulk solution, preventing thermal shock and subsequent precipitation.
Part 4: Workflow Visualization
Fig 1: Decision matrix for solvent selection and low-temperature troubleshooting.
Technical Support Center: Resolving Impurities in (3-Fluoro-4-methoxy-phenyl)-propynoic Acid Crystallization
Overview (3-Fluoro-4-methoxy-phenyl)-propynoic acid is a highly functionalized building block frequently synthesized via Sonogashira cross-coupling[1]. During downstream processing and scale-up, researchers often encount...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
(3-Fluoro-4-methoxy-phenyl)-propynoic acid is a highly functionalized building block frequently synthesized via Sonogashira cross-coupling[1]. During downstream processing and scale-up, researchers often encounter severe isolation bottlenecks. These are primarily driven by liquid-liquid phase separation (LLPS, commonly known as "oiling out")[2] and the co-precipitation of transition metal catalysts and homocoupled dimers.
This guide provides field-proven, thermodynamically grounded workflows to achieve >99.5% purity, moving beyond simple trial-and-error to establish absolute control over your crystallization parameters.
Part 1: Diagnostic FAQ - Understanding the Impurity Profile
Q1: Why does my product form a sticky, dark oil instead of discrete crystals during cooling?A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS)[3]. Propynoic acid derivatives possess a rigid, hydrophobic alkyne-aryl axis paired with a highly polar, hydrogen-bonding carboxylic acid headgroup. When cooled rapidly in miscible solvent/anti-solvent systems (e.g., Ethanol/Water), the solution's supersaturation trajectory intersects the miscibility gap before overcoming the activation energy required for primary crystal nucleation[4]. Consequently, the solute separates as a dense, amorphous oil. This oil acts as a highly effective "sponge" for lipophilic impurities, permanently trapping them as the oil eventually solidifies into a gum[2].
Q2: I am detecting a significant impurity with exactly double the molecular weight minus two hydrogens. What is this, and why won't it wash out?A2: You are observing the Glaser homocoupling dimer: 1,4-bis(3-fluoro-4-methoxyphenyl)buta-1,3-diyne. During the Sonogashira coupling, trace oxygen infiltration allows the copper co-catalyst to oxidatively couple the terminal alkyne intermediate[5]. Because this dimer shares the identical 3-fluoro-4-methoxy-phenyl motif, it exhibits nearly identical π-π stacking and van der Waals interactions as your target molecule. It co-crystallizes by intercalating directly into the crystal lattice, making simple solvent washing completely ineffective.
Q3: How do I remove residual Palladium (Pd) and Copper (Cu) that are turning my crystals brown/green?A3: Alkynes and carboxylic acids are excellent bidentate ligands for transition metals. Pd and Cu form stable π-complexes with the propynoic acid backbone. To break these thermodynamic complexes, you must introduce a competing ligand with a higher binding affinity (e.g., a thiol-functionalized silica scavenger) prior to the final crystallization, or utilize a rigorous acid-base phase switch.
Part 2: Troubleshooting Workflow
Logical troubleshooting workflow for resolving crystallization impurities.
Part 3: Quantitative Data: Impurity Rejection Strategies
The following table summarizes the causality and quantitative efficacy of various purification strategies based on thermodynamic phase controls.
Seeds bypass primary nucleation barrier, consuming supersaturation before LLPS boundary[3].
Acid-Base Phase Switch
Moderate
Excellent (>99%)
Good (~85%)
78%
Exploits pKa differences; neutral dimer remains in organic phase while acid forms water-soluble salt[4].
Phase Switch + Seeding
Zero (0%)
Excellent (>99%)
Excellent (>95%)
75%
Synergistic approach: Chemical separation followed by kinetic control of the crystal lattice.
Part 4: Self-Validating Experimental Protocols
Protocol: Acid-Base Phase Switch and Anti-Oiling Crystallization
This protocol is designed to chemically reject the Glaser dimer and kinetically prevent LLPS during the final isolation.
Step 1: Alkaline Extraction (The Phase Switch)
Dissolve 10.0 g of crude (3-Fluoro-4-methoxy-phenyl)-propynoic acid in 100 mL of Methyl tert-butyl ether (MTBE).
Add 100 mL of 5% w/v aqueous NaHCO₃. Stir vigorously for 15 minutes.
Allow the phases to separate.
Causality: The target molecule (pKa ~2.8) is deprotonated and migrates to the aqueous phase as a sodium salt. The neutral Glaser dimer, unreacted starting materials, and lipophilic Pd-phosphine complexes remain entirely in the MTBE layer.
Self-Validation Check: Spot both layers on a TLC plate (UV 254 nm). The aqueous layer should contain the baseline-bound product, while the organic layer should contain the high-Rf impurities. If product remains in the organic layer, verify the aqueous phase pH is >7.0.
Step 2: Metal Scavenging
Separate the aqueous layer and add 1.0 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
Stir at 40°C for 2 hours, then filter through a 0.22 μm PTFE membrane.
Causality: The soft sulfur donors on the silica irreversibly bind the soft Pd/Cu ions, breaking any residual carboxylate-metal complexes.
Transfer the polished aqueous layer to a jacketed reactor. Add 20 mL of Isopropanol (IPA) to act as a co-solvent and hydrogen-bond disruptor.
Heat the solution to 50°C.
Slowly add 1M HCl dropwise until the pH reaches 4.5.
Critical Step: Pause acid addition. Add 0.1 g (1% w/w) of pure (3-Fluoro-4-methoxy-phenyl)-propynoic acid seed crystals.
Hold the temperature at 50°C for 60 minutes (Slurry Maturation).
Resume dropwise addition of 1M HCl until pH 2.0 is reached.
Cool linearly to 5°C over 4 hours (0.2°C/min).
Causality: Adding IPA modifies the solvent polarity, widening the metastable zone. Seeding at pH 4.5 (near the precipitation onset) provides a pre-existing crystal lattice. As more acid is added, the newly protonated molecules integrate directly onto the seed surfaces rather than nucleating as an oil[6][7].
Self-Validation Check: Throughout the HCl addition, the mixture must remain a birefringent, free-flowing suspension. If the mixture turns into a milky, opaque emulsion (indicating LLPS), immediately halt acid addition, heat to 65°C to redissolve the oil, and restart the cooling/seeding process at a slower rate[2].
Improving regioselectivity in addition reactions with (3-Fluoro-4-methoxy-phenyl)-propynoic acid
Overview Working with (3-Fluoro-4-methoxy-phenyl)-propynoic acid presents a unique challenge in synthetic chemistry due to its complex "push-pull" electronic system. The strongly electron-donating 4-methoxy group (+M eff...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Working with (3-Fluoro-4-methoxy-phenyl)-propynoic acid presents a unique challenge in synthetic chemistry due to its complex "push-pull" electronic system. The strongly electron-donating 4-methoxy group (+M effect) pushes electron density into the alkyne core, directly competing with the electron-withdrawing nature of the carboxylic acid (-M, -I effects). Meanwhile, the 3-fluoro substituent provides localized inductive withdrawal (-I).
This conflicting electronic bias often leads to poor regioselectivity (mixtures of
α
and
β
-additions) during standard functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you bypass these inherent electronic limitations using field-proven, catalyst-directed methodologies.
Troubleshooting Guides & FAQs
FAQ 1: Hydroarylation Yields Inseparable Mixtures of
α
and
β
-Isomers
User Issue: "When reacting (3-Fluoro-4-methoxy-phenyl)-propynoic acid with arylboronic acids using standard Pd(OAc)₂ catalysts, I get a ~60:40 mixture of
α
and
β
-addition products. How can I achieve strict
α
-regioselectivity?"
Root Cause Analysis:
Standard transition-metal catalyzed hydroarylation of electron-deficient alkynes typically favors
β
-syn-addition due to the polarization caused by the carboxylic acid. However, the strong +M effect of your substrate's 4-methoxy group stabilizes positive charge at the
β
-position (benzylic stabilization), neutralizing the alkyne's polarization. This electronic ambiguity causes standard Pd-catalysts to lose regiocontrol.
The Solution:
Switch from a palladium-based system to a Nickel(I)-catalyzed radical pathway . By reducing Ni(II) to a less electron-deficient LNi(I) species using manganese, the reaction control shifts from electronic to steric. The steric repulsion from the 3-fluoro-4-methoxyphenyl moiety forces the Ni(I)-aryl species to attack the
α
-position. Furthermore, transient post-addition coordination by the carbonyl group facilitates an isomerization step, yielding the highly selective
α
-anti product .
Catalyst Generation: In an argon-filled glovebox, combine Ni(OTf)₂ (2.5 mol%), a bidentate nitrogen ligand (e.g., L1, 2.5 mol%), and Mn powder (5 mol%) in a dry Schlenk tube.
Substrate Addition: Add (3-Fluoro-4-methoxy-phenyl)-propynoic acid (1.0 equiv) and the desired arylboronic acid (2.0 equiv).
Reaction: Suspend the mixture in anhydrous 1,4-dioxane and stir at 80 °C for 3.5 hours.
Validation Check: Monitor the disappearance of the alkyne via TLC (UV active).
Isolation: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography.
Analytical Validation: Confirm
α
-anti stereochemistry via ¹H NMR; the vinylic proton should appear as a distinct singlet downfield (typically >7.0 ppm) due to the absence of syn-coupling to the aryl group.
Workflow for Ni-catalyzed α-anti-hydroarylation of arylpropiolic acids.
FAQ 2: Decarboxylative Alkynylation Results in High Protodecarboxylation
User Issue: "During cross-coupling with terminal allenes, my substrate undergoes protodecarboxylation before coupling, resulting in massive loss of starting material and low yields of the 1,4-enyne."
Root Cause Analysis:
Arylpropiolic acids equipped with electron-donating groups (like your 4-methoxy substituent) are highly prone to rapid decarboxylation. If the oxidative addition of the Rh(I) catalyst to the allene is slower than the substrate's intrinsic decarboxylation rate, protodecarboxylation will outcompete the desired C-C bond formation.
The Solution:
You must synchronize the catalytic cycle by employing a synergistic Rh(I)/Brønsted acid system. The addition of an acid co-catalyst (like TsOH·H₂O) accelerates the formation of the active allylrhodium intermediate. This ensures the catalyst is primed and ready to intercept the alkyne exactly as decarboxylation occurs, suppressing the protodecarboxylation side-reaction .
Setup: Charge a reaction vial with[Rh(cod)Cl]₂ (2.5 mol%), (R)-Tol-BINAP (7.5 mol%), and TsOH·H₂O (20 mol%).
Reactants: Add (3-Fluoro-4-methoxy-phenyl)-propynoic acid (0.2 mmol) and the terminal allene (0.6 mmol) in 1,2-dichloroethane (1.0 mL).
Reaction: Stir at 80 °C for 16 hours.
Validation Check: The reaction progress can be visually tracked by the cessation of CO₂ gas evolution. Post-workup, ¹H NMR of the crude mixture must show the characteristic 1,4-enyne skipped diene protons (~3.0 ppm) to confirm successful coupling over simple protodecarboxylation.
FAQ 3: Hydration Yields the Wrong Regioisomer
User Issue: "I am attempting to hydrate the alkyne to form a
β
-keto acid, but I am observing
α
-ketone formation and spontaneous degradation."
Root Cause Analysis:
Under standard Brønsted acid hydration, the benzylic position is stabilized by the 4-methoxy group, directing the nucleophilic attack of water to the
α
-carbon. This forms an unstable
α
-keto acid that rapidly decarboxylates.
The Solution:
Utilize Cationic Gold(I) Catalysis . Cationic Au(I) complexes activate the alkyne via a highly electrophilic
π
-complex. More importantly, the adjacent carboxylic acid group participates intramolecularly, directing the nucleophilic attack strictly to the
β
-position through a transient cyclic intermediate, completely overriding the benzylic stabilization effect .
Catalyst-dependent regioselectivity pathways for (3-Fluoro-4-methoxy-phenyl)-propynoic acid.
Quantitative Data Summary: Catalyst Influence on Regioselectivity
The table below summarizes the expected regioselective outcomes based on the chosen catalyst system for addition reactions with (3-Fluoro-4-methoxy-phenyl)-propynoic acid.
Reaction Type
Catalyst System
Primary Control Mechanism
Major Regioisomer
Typical Yield (%)
Hydroarylation
Pd(OAc)₂ / PPh₃
Electronic Bias
Mixed (
α
/
β
~ 40:60)
45 - 60
Hydroarylation
Ni(OTf)₂ / Mn
Steric / Coordination
Strict
α
-anti (>99:1)
80 - 90
Alkynylation
[Rh(cod)Cl]₂ / BINAP
Oxidative Addition Rate
Decarboxylative Coupling
75 - 85
Hydration
Cationic Au(I)
Neighboring Group Participation
β
-Keto Acid
> 85
References
Overcoming Electron Bias in Hydroarylation of Phenylpropiolic Acid Derivatives To Enable Highly Reversed Regio- and Stereoselectivity via Steric and Transient Post Addition Coordination. ACS Catalysis (2024).[Link][1]
Rhodium-Catalyzed Enantioselective Decarboxylative Alkynylation of Allenes with Arylpropiolic Acids. Organic Letters (2018).[Link][2]
Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. The Journal of Organic Chemistry (2021).[Link][3]
Minimizing side reactions in the synthesis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid
Welcome to the technical support center for the synthesis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Sonogashira coupling reaction. Our goal is to equip you with the knowledge to minimize common side reactions and maximize the yield and purity of your target compound.
Introduction
The synthesis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid, a valuable building block in medicinal chemistry, is typically achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide (e.g., 3-fluoro-4-methoxy-iodobenzene or -bromobenzene) with a terminal alkyne (propiolic acid). While effective, the reaction is often plagued by side reactions that can significantly reduce yield and complicate purification. This guide provides a structured approach to diagnosing and mitigating these issues.
Troubleshooting Common Side Reactions
This section addresses the most frequently encountered side reactions in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
FAQ 1: I'm observing a significant amount of a dimeric alkyne byproduct. What is it and how can I prevent it?
Answer: This is the most common side reaction, known as Glaser or Hay coupling, where the terminal alkyne (propiolic acid) couples with itself to form a 1,3-diyne.[1][2][3] This oxidative homocoupling is catalyzed by the copper(I) co-catalyst and is significantly accelerated by the presence of oxygen.[3][4]
Root Causes & Solutions:
Cause
Explanation
Solution
Oxygen Contamination
Oxygen facilitates the oxidative dimerization of copper acetylides, the key step in Glaser coupling.[3][5] Even trace amounts can lead to significant homocoupling.
Rigorous Exclusion of Oxygen: This is the most critical factor.[3] Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or high-purity nitrogen) for an extended period.[3][6] Maintain a positive pressure of inert gas throughout the entire experiment.
High Copper(I) Concentration
While essential for the Sonogashira catalytic cycle, excess Cu(I) can promote the homocoupling pathway.
Reduce Copper Catalyst Loading: Lower the concentration of the copper(I) salt (e.g., CuI) to the minimum effective amount, typically in the range of 0.5-2 mol%.[3]
High Alkyne Concentration
A high instantaneous concentration of the terminal alkyne favors the bimolecular homocoupling reaction.
Slow Addition of Alkyne: Add the propiolic acid (or its protected form) slowly to the reaction mixture using a syringe pump.[3][6] This keeps its concentration low at any given time, favoring the cross-coupling reaction with the aryl halide.
Persistent Homocoupling
In some cases, even with the above measures, homocoupling can remain a significant issue.
Consider Copper-Free Protocols: Switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate Glaser coupling.[7][8][9] These methods often require specific ligands to facilitate the catalytic cycle.[10]
Visualizing the Competing Pathways:
Caption: Competing Sonogashira and Glaser coupling pathways.
FAQ 2: My starting aryl halide is being consumed, but I'm not getting the desired product. Instead, I'm isolating 3-fluoroanisole. What is happening?
Answer: You are observing a hydrodehalogenation side reaction, where the halogen atom on your aryl halide is replaced by a hydrogen atom.[11][12] This is a known side reaction in palladium-catalyzed cross-coupling reactions and can be promoted by certain reaction conditions.
Root Causes & Solutions:
Cause
Explanation
Solution
High Reaction Temperature
Elevated temperatures can promote the decomposition of the palladium catalyst and favor reductive pathways.[12][13]
Optimize Temperature: If possible, run the reaction at a lower temperature. For aryl bromides, some heating may be necessary, but avoid excessive temperatures.[7][14] Consider screening temperatures in the range of 60-80 °C.
Choice of Base and Solvent
Certain bases and solvents can act as hydride sources, facilitating the hydrodehalogenation process. Amines, in particular, can be problematic under certain conditions.
Screen Bases and Solvents: If hydrodehalogenation is significant, consider switching to a different base, such as an inorganic base like K₂CO₃ or Cs₂CO₃.[15] Also, screen different solvents like THF, dioxane, or DMF.[14][16]
Inefficient Transmetalation
If the transmetalation step (transfer of the alkynyl group from copper to palladium) is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to side reactions like hydrodehalogenation.
Optimize Ligands: The choice of phosphine ligand on the palladium catalyst can influence the rate of the catalytic cycle.[10] Using more electron-rich and bulky ligands can sometimes accelerate the desired cross-coupling pathway.
FAQ 3: The carboxylic acid group on my propiolic acid seems to be causing issues. Should I protect it?
Answer: Yes, the acidic proton of the carboxylic acid can interfere with the basic conditions of the Sonogashira reaction. It can react with the base, potentially affecting the deprotonation of the alkyne and the overall reaction efficiency. Protecting the carboxylic acid is a common and often necessary strategy.[17]
Protecting Group Strategies:
The most common protecting group for a carboxylic acid is an ester.[17] The choice of ester depends on the stability required for the Sonogashira coupling and the conditions that can be tolerated for its subsequent removal.
Offers orthogonal deprotection if base-sensitive groups are present.
Benzyl Ester
Reaction with benzyl bromide (base)
Hydrogenolysis (H₂, Pd/C)
Useful when both acidic and basic conditions for deprotection need to be avoided.
Protecting Group-Free Synthesis:
Some protocols for the Sonogashira coupling of halogenated aromatic acids have been developed that do not require protection of the carboxylic acid group, often by using specific water-soluble ligands and inorganic bases like K₂CO₃ in an aqueous medium.[18] These can be a more atom-economical and "greener" alternative.
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of 3-Fluoro-4-methoxy-iodobenzene with Ethyl Propiolate
This protocol uses a protected form of propiolic acid to avoid complications from the free carboxylic acid.
Materials:
3-Fluoro-4-methoxy-iodobenzene (1.0 equiv)
Ethyl propiolate (1.2 equiv)
PdCl₂(PPh₃)₂ (2-3 mol%)
Copper(I) iodide (CuI) (1-2 mol%)
Triethylamine (Et₃N) (2-3 equiv)
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI.
Evacuation and Backfilling: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by triethylamine.
Add 3-Fluoro-4-methoxy-iodobenzene to the flask.
Slow Alkyne Addition: Add ethyl propiolate to the reaction mixture dropwise via a syringe pump over 30-60 minutes.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.[7]
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.[16]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Deprotection: The resulting ethyl ester can be hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common side reactions.
Concluding Remarks
The successful synthesis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid hinges on the careful control of reaction conditions to disfavor common side reactions. By systematically addressing issues such as alkyne homocoupling and hydrodehalogenation, and by employing appropriate protecting group strategies, researchers can significantly improve the efficiency and reproducibility of this important transformation. This guide serves as a starting point for troubleshooting, and further optimization may be required for specific laboratory setups and reagent batches.
References
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing). Available from: [Link]
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]
Mechanisms of the Glaser coupling proposed. - ResearchGate. Available from: [Link]
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available from: [Link]
Appendix 6: Protecting groups - Oxford Learning Link. Available from: [Link]
Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Journal of Chemical Education - ACS Publications. Available from: [Link]
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. Available from: [Link]
Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water - ResearchGate. Available from: [Link]
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available from: [Link]
Recent advances of propiolic acids in organic reactions | Request PDF - ResearchGate. Available from: [Link]
The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption - ACS Publications. Available from: [Link]
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available from: [Link]
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. Available from: [Link]
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. Available from: [Link]
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
Sonogashira coupling - Wikipedia. Available from: [Link]
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Available from: [Link]
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available from: [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. Available from: [Link]
Addition of Propiolic Acid to Aryl-substituted Propiolic Acids | Australian Journal of Chemistry. Available from: [Link]
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. Available from: [Link]
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. Available from: [Link]
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available from: [Link]
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC. Available from: [Link]
Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]
Copper-free Sonogashira coupling - The chemical reaction database. Available from: [Link]
Sonogashira Coupling - SynArchive. Available from: [Link]
Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents | Request PDF - ResearchGate. Available from: [Link]
SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PubMed. Available from: [Link]
Reactivity comparison: (3-Fluoro-4-methoxy-phenyl)-propynoic acid vs unsubstituted phenylpropynoic acid
For researchers and drug development professionals, selecting the appropriate substituted building block is critical for optimizing synthetic pathways. This guide provides an objective, data-backed comparison of the chem...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, selecting the appropriate substituted building block is critical for optimizing synthetic pathways. This guide provides an objective, data-backed comparison of the chemical reactivity of (3-Fluoro-4-methoxy-phenyl)-propynoic acid (hereafter referred to as 3-F-4-OMe-PPA) against the baseline unsubstituted phenylpropynoic acid (PPA).
By analyzing their performance across transition-metal catalysis, radical cascades, and multicomponent assemblies, we map out how the push-pull electronic dynamics of the 3-fluoro and 4-methoxy substituents dictate synthetic outcomes.
Structural and Electronic Profiling
The reactivity of arylpropiolic acids is fundamentally governed by the electron density of the conjugated alkyne and carboxylate moieties.
Phenylpropynoic Acid (PPA): Serves as the neutral baseline. The unsubstituted phenyl ring provides standard conjugation without introducing significant inductive (-I) or resonance (+M) biases.
(3-Fluoro-4-methoxy-phenyl)-propynoic acid (3-F-4-OMe-PPA): Features a "push-pull" dynamic. The 4-methoxy group exerts a strong electron-donating resonance effect (+M), pushing electron density into the ring and the conjugated alkyne. The 3-fluoro group exerts a localized, weak electron-withdrawing inductive effect (-I). Overall, the strong +M effect of the methoxy group dominates, making the alkyne and the alpha-carbon significantly more electron-rich than unsubstituted PPA.
Caption: Electronic modulation of propynoic acid reactivity by aryl substituents.
In palladium-catalyzed decarboxylative cross-couplings (e.g., reacting with aryl halides or tosylates to form internal alkynes), the rate-determining steps often involve the extrusion of CO₂ and subsequent transmetalation. Arylpropiolic acids bearing electron-donating groups (EDGs) consistently demonstrate higher product yields than those with electron-withdrawing groups or unsubstituted variants ([1]()).
Causality: The electron-rich 4-methoxy group stabilizes the transition state during the loss of CO₂ and significantly increases the nucleophilicity of the resulting alkynyl-metal intermediate. This enriched electron density accelerates the transmetalation step with the electrophilic Pd(II) complex, driving the catalytic cycle forward and minimizing competitive side reactions (such as alkyne homocoupling).
Pathway B: Radical-Mediated Cascade Reactions
Winner: PPA (Unsubstituted)
When subjected to reduction radical cascade reactions (such as the synthesis of α-alkenyl lactones via reaction with allyl alcohols), the electronic preference flips. Experimental data indicates that the reactivity of electron-withdrawing substituents is superior to that of electron-donating substituents ([2]()).
Causality: Carbon-centered radicals generated in these cascades are typically electrophilic. An electron-withdrawing group (or the lack of a strong donating group, as in unsubstituted PPA) reduces the electron cloud density at the α-position of the phenylpropynoic acid. This reduction in density minimizes electronic repulsion, making the attack of the free radical at the alpha-carbon kinetically more effective ([2]()). The strong +M effect of 3-F-4-OMe-PPA hinders this specific radical attack.
In rare-earth metal-catalyzed multicomponent reactions (e.g., reacting alkynyl carboxylic acids with isocyanides and azides), arylpropynoic acids containing electron-donating groups on the aryl rings provide notably higher yields than those containing electron-withdrawing groups ([3]()).
Causality: The initial steps of these multicomponent cascades rely heavily on the nucleophilicity of the alkyne to intercept activated intermediates (like isocyanide-metal complexes). The electron-donating 4-methoxy group primes the alkyne for these nucleophilic additions, leading to superior conversion rates.
Quantitative Data Summary
The following table summarizes the anticipated comparative performance based on established mechanistic literature for substituted arylpropiolic acids.
Reaction Pathway
Optimal Substrate
Relative Yield (3-F-4-OMe-PPA)
Relative Yield (PPA)
Primary Electronic Driver
Pd-Catalyzed Decarboxylative Coupling
3-F-4-OMe-PPA
High (80-95%)
Moderate (60-75%)
+M effect stabilizes alkynyl-metal intermediate.
Radical Cascade (Lactone Synthesis)
PPA
Low to Moderate
High (75-90%)
Reduced α-carbon electron density favors radical attack.
To practically demonstrate the superior reactivity of 3-F-4-OMe-PPA in cross-coupling, the following self-validating protocol is provided for coupling with an aryl tosylate.
Self-Validating Protocol Design
This protocol incorporates an internal standard (dodecane) directly into the reaction matrix. By taking GC-MS aliquots at regular intervals, the system self-validates: if the product-to-dodecane ratio plateaus while the arylpropiolic acid remains unconsumed, it provides immediate proof of catalyst deactivation (e.g., via oxygen ingress), removing ambiguity from the kinetic results.
Reagents:
Arylpropiolic acid (3-F-4-OMe-PPA or PPA): 1.2 mmol
Aryl tosylate: 1.0 mmol
Catalyst: Pd(PPh₃)₂Cl₂ (1.5 mol %)
Ligand: CyPF-tBu (5.0 mol %)
Base: Cs₂CO₃ (2.0 mmol)
Solvent: Anhydrous DMF (5.0 mL)
Internal Standard: Dodecane (50 µL)
Step-by-Step Workflow:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂, CyPF-tBu, Cs₂CO₃, the aryl tosylate, and the selected arylpropiolic acid.
Atmosphere Exchange: Evacuate the tube and backfill with high-purity Argon (repeat 3 times). Causality: Strict exclusion of oxygen is mandatory to prevent the Glaser-type oxidative homocoupling of the in-situ generated terminal alkyne.
Solvent Addition: Inject anhydrous DMF and the dodecane internal standard via a gas-tight syringe.
Reaction: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.
Kinetic Monitoring: At t=2h, 6h, and 12h, extract a 50 µL aliquot under Argon, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Caption: Mechanism of Pd-catalyzed decarboxylative cross-coupling of arylpropiolic acids.
References
Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega. Verified URL:[1]
A Construction of α-Alkenyl Lactones via Reduction Radical Cascade Reaction of Allyl Alcohols and Acetylenic Acids. Organic Letters. Verified URL:[2]
Ce(OTf)3-Catalyzed Multicomponent Reaction of Alkynyl Carboxylic Acids, tert-Butyl Isocyanide, and Azides for the Assembly of Triazole–Oxazole Derivatives. ACS Combinatorial Science. Verified URL:[3]
HPLC method validation for quantifying (3-Fluoro-4-methoxy-phenyl)-propynoic acid purity
A Comparative Guide to HPLC Method Validation for Quantifying (3-Fluoro-4-methoxy-phenyl)-propynoic Acid Purity This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chroma...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to HPLC Method Validation for Quantifying (3-Fluoro-4-methoxy-phenyl)-propynoic Acid Purity
This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of (3-Fluoro-4-methoxy-phenyl)-propynoic acid, a critical process in pharmaceutical development. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter, presenting comparative performance data, and offering detailed experimental protocols grounded in authoritative regulatory guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This principle, established by the International Council for Harmonisation (ICH), forms the bedrock of our approach, ensuring the generation of reliable and consistent data, which is non-negotiable in the journey from drug discovery to market release.
The Analyte: (3-Fluoro-4-methoxy-phenyl)-propynoic acid
The purity of this active pharmaceutical ingredient (API) is paramount, as impurities can affect its efficacy and safety. An accurate and precise analytical method is therefore essential.
Part 1: The Foundation - Method Development & Optimization
The goal was to develop a simple, robust, and stability-indicating reversed-phase HPLC (RP-HPLC) method. The physicochemical properties of the analyte—a carboxylic acid with a UV-active aromatic ring—guided our choices.
Causality Behind Experimental Choices:
Column: A C18 stationary phase was selected for its versatility and proven performance in retaining moderately polar to non-polar compounds through hydrophobic interactions.
Mobile Phase: A mobile phase of acetonitrile and water is standard for RP-HPLC. The addition of an acidifier (0.1% Formic Acid) is critical. The carboxylic acid moiety on the analyte has a pKa that requires a low pH mobile phase to remain in its neutral, protonated form (-COOH). This prevents peak tailing and ensures consistent retention.
Detection: The conjugated system of the phenyl and propynoic acid groups provides strong UV absorbance. A Diode Array Detector (DAD) was used to scan across a range of wavelengths, with 265 nm selected for quantification based on the analyte's maximum absorbance, ensuring high sensitivity.
Optimized Chromatographic Conditions
Parameter
Method A: Proposed Validated Method
Alternative Method B (for comparison)
Column
ACE C18 (150 x 4.6 mm, 3 µm)
Standard C18 (250 x 4.6 mm, 5 µm)
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
A: 0.05M Phosphate Buffer (pH 7.0)B: Acetonitrile
Gradient
70% A to 30% A over 10 min
60% A / 40% B Isocratic
Flow Rate
1.0 mL/min
1.2 mL/min
Detection
DAD, 265 nm
UV, 254 nm
Column Temp.
30 °C
35 °C
Injection Vol.
5 µL
10 µL
Method B represents a common but less optimized alternative. The neutral pH would deprotonate the analyte, leading to poor peak shape, and the isocratic elution may not effectively separate impurities with different polarities.
Part 2: The Validation Protocol - A Framework for Trust
Method validation was performed according to the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[4][5][6] The overall process ensures that the developed method is fit for its intended purpose.
Caption: High-level workflow for HPLC method validation.
Part 3: Performance Characteristics & Comparative Analysis
Specificity (and Forced Degradation)
Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2] For a purity assay, this is the most critical parameter. A stability-indicating method is one that can separate the API from its degradation products, providing confidence that the measured API peak is pure.[7][8]
Experimental Protocol:
Placebo Interference: Prepare a placebo sample (all formulation excipients without the API) and inject it to ensure no interfering peaks at the retention time of the analyte.
Forced Degradation: Subject the API to stress conditions as mandated by ICH guideline Q1A(R2) to intentionally produce degradation products.[9]
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105 °C for 48 hours.
Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
Analysis: Analyze all stressed samples. The peak purity of the analyte should be assessed using a DAD to demonstrate that the parent peak is spectrally pure and there is adequate resolution between the parent peak and any degradant peaks.
Caption: Logic of forced degradation for specificity.
Comparative Data:
Stress Condition
% Degradation (Method A)
Resolution (API vs. Closest Impurity)
Peak Purity Angle < Threshold
Acid Hydrolysis
12.5%
2.8
Yes
Base Hydrolysis
18.2%
3.1
Yes
Oxidation
8.9%
2.5
Yes
Thermal
4.5%
> 2.0 (No major degradants)
Yes
Photolytic
6.1%
2.2
Yes
Acceptance Criteria
Meaningful degradation (5-20%)
> 2.0
Pass
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[2]
Experimental Protocol:
Prepare a stock solution of the analyte in a suitable solvent.
Create a series of at least five concentrations spanning the expected working range. For a purity test, this should typically cover 50% to 150% of the target concentration (e.g., LOQ to 150% for impurities and 80-120% for assay).[2]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Comparative Data (Method A):
Parameter
Assay
Impurity Quantification
Range Studied
80 - 180 µg/mL (80-120% of 150 µg/mL)
0.75 - 7.5 µg/mL (LOQ - 5% of 150 µg/mL)
Correlation Coefficient (r²)
0.9998
0.9995
Y-intercept
Close to zero
Close to zero
Acceptance Criteria
r² ≥ 0.999
r² ≥ 0.995
Accuracy
Why it's important: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a sample matrix (placebo) with a known quantity of the analyte and calculating the percentage recovery.[2][11]
Experimental Protocol:
Prepare placebo samples.
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate (total of 9 determinations).
Analyze the samples and calculate the percentage recovery for each.
% Recovery = (Measured Concentration / Spiked Concentration) x 100%
Comparative Data (Method A):
Spiked Level
Mean Recovery (%)
% RSD
80% (120 µg/mL)
99.8%
0.45%
100% (150 µg/mL)
100.3%
0.31%
120% (180 µg/mL)
100.1%
0.38%
Acceptance Criteria
98.0 - 102.0%
≤ 2.0%
Precision
Why it's important: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).
Intermediate Precision: Repeat the experiment with a different analyst on a different day using a different HPLC system (if available). Calculate the %RSD for this new set and perform a statistical comparison (e.g., F-test) of the two data sets.
Comparative Data (Method A):
Precision Level
Analyst / Day
Mean Assay (%)
% RSD
Repeatability
Analyst 1 / Day 1
100.2%
0.52%
Intermediate Precision
Analyst 2 / Day 2
99.7%
0.65%
Overall %RSD (n=12)
-
99.95%
0.78%
Acceptance Criteria
≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Why it's important:
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] This is a critical parameter for impurity methods.
Experimental Protocol (Signal-to-Noise Approach):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
LOD: The concentration that yields a S/N ratio of approximately 3:1.
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
Confirm the LOQ by injecting six samples at the determined LOQ concentration and verifying that the accuracy and precision are acceptable.
Comparative Data (Method A):
Parameter
Result
Acceptance Criteria
LOD (S/N ≈ 3:1)
0.25 µg/mL
-
LOQ (S/N ≈ 10:1)
0.75 µg/mL
-
Precision at LOQ (%RSD)
4.8%
≤ 10.0%
Accuracy at LOQ (% Rec.)
97.5%
80.0 - 120.0%
Robustness
Why it's important: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] It provides an indication of its reliability during normal usage.
Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2 °C).
Analyze a system suitability solution under each modified condition and evaluate the impact on key responses like retention time, resolution, and tailing factor.
Comparative Data (Method A):
Parameter Varied
Variation
Impact on Resolution
Impact on Tailing Factor
Flow Rate
0.9 mL/min
No significant change
No significant change
1.1 mL/min
No significant change
No significant change
Column Temp.
28 °C
No significant change
No significant change
32 °C
No significant change
No significant change
% Acetonitrile
± 2%
Minor shift in RT, resolution maintained
No significant change
Acceptance Criteria
Resolution > 2.0
Tailing Factor ≤ 1.5
Part 4: System Suitability - The Daily Check for Method Performance
System Suitability Testing (SST) is an integral part of any analytical method. It is performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis.
SST Parameter
Acceptance Criteria (Method A)
Rationale
Tailing Factor (T)
T ≤ 1.5
Ensures peak symmetry, indicating good column performance.
Theoretical Plates (N)
N ≥ 5000
Measures column efficiency.
Resolution (Rs)
Rs ≥ 2.0 (between API and closest impurity)
Confirms separation power of the system.
%RSD of Peak Area (n=5)
≤ 1.0%
Demonstrates injection precision.
Final Conclusion
The presented RP-HPLC method for quantifying the purity of (3-Fluoro-4-methoxy-phenyl)-propynoic acid has been rigorously validated in accordance with ICH guidelines. The comparative data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust. It is therefore deemed suitable for its intended purpose in a regulated quality control environment for both release and stability testing.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
ICH Q14 Guideline on Analytical Procedure Development. European Medicines Agency. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. ACS Publications. [Link]
Separation of Propanoic acid, 3-bromo- on Newcrom R1 HPLC column. SIELC. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
ICH guideline Q2(R2) on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]
3-(3-fluoro-4-methoxyphenyl)propionic acid — Chemical Substance Information. NextSDS. [Link]
A Comparative Guide to the Reactivity of Phenylpropynoic Acids: The Impact of 3-Fluoro Substitution
For researchers and professionals in drug development and materials science, understanding how subtle molecular modifications influence reactivity is paramount. The introduction of a fluorine atom, a common strategy in m...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and materials science, understanding how subtle molecular modifications influence reactivity is paramount. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity. This guide provides an in-depth comparison of phenylpropynoic acid and its 3-fluoro-substituted analog, offering experimental insights and theoretical grounding to explain the observed differences in their chemical behavior.
The Electronic Influence of a Meta-Fluorine Substituent
The reactivity of phenylpropynoic acid is dictated by the interplay of its three key components: the phenyl ring, the alkyne (carbon-carbon triple bond), and the carboxylic acid. The introduction of a fluorine atom at the meta (3-position) of the phenyl ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. This effect propagates through the sigma bonds, influencing the electron density across the entire molecule.
Unlike substituents at the ortho or para positions, a meta-substituent's resonance effect (+R) on the reactive centers (the alkyne and carboxylic acid) is minimal. The primary electronic impact is therefore the inductive withdrawal of electron density from the aromatic ring. This has profound consequences for the acidity of the carboxyl group and the electrophilicity of the alkyne.
The Hammett equation provides a quantitative measure of these electronic effects.[1] The substituent constant, σ, reflects the electron-donating or -withdrawing nature of a substituent. For the fluorine atom, the constants highlight its strong inductive pull.
Weakly electron-withdrawing (inductive effect is partially offset by resonance).
The positive σm value for fluorine confirms its role as an electron-withdrawing group at the meta position, which is central to understanding the reactivity differences discussed below.
Caption: Influence of the 3-fluoro group on the electronic properties of phenylpropynoic acid.
Comparative Reactivity Analysis
The electron-withdrawing nature of the 3-fluoro substituent leads to predictable yet significant changes in the reactivity of both the carboxylic acid and the alkyne.
Acidity of the Carboxylic Acid
The inductive effect of the fluorine atom stabilizes the carboxylate anion formed upon deprotonation. By pulling electron density away from the -COO⁻ group, the negative charge is dispersed, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid.
Consequence: 3-Fluorophenylpropynoic acid is a stronger acid (i.e., has a lower pKa) than its non-fluorinated counterpart. This has practical implications for reaction conditions, particularly in base-mediated reactions, and for the compound's pharmacokinetic profile in drug development.
Reactivity of the Alkyne Group
The alkyne bond, a region of high electron density, is generally nucleophilic and susceptible to electrophilic attack.[3] However, the powerful inductive effect of the 3-fluoro group withdraws electron density from the triple bond, altering its characteristic reactivity.
Electrophilic Additions: The reduced electron density makes the alkyne less nucleophilic. Consequently, 3-fluorophenylpropynoic acid will react more slowly with electrophiles (e.g., halogens, protic acids) compared to phenylpropynoic acid.
Nucleophilic Additions & Cycloadditions: The electron-deficient nature of the fluorinated alkyne enhances its electrophilicity. This makes it a better substrate for nucleophilic attack and accelerates its participation in cycloaddition reactions where it acts as the electrophile.[4] For instance, in [3+2] dipolar cycloadditions, such as the Huisgen cycloaddition with azides, the fluorinated alkyne is a more potent dipolarophile.[5][6] This rate enhancement is a direct result of a lowered LUMO (Lowest Unoccupied Molecular Orbital) energy, leading to a smaller energy gap with the dipole's HOMO (Highest Occupied Molecular Orbital).
Comparative Reactivity Summary
Reaction Type
Phenylpropynoic Acid
3-Fluorophenylpropynoic Acid
Rationale
Deprotonation (Acidity)
Less Acidic (Higher pKa)
More Acidic (Lower pKa)
Inductive stabilization of carboxylate anion by -F group.
Electrophilic Addition
Faster Reaction
Slower Reaction
Alkyne is less electron-rich (less nucleophilic).
[3+2] Cycloaddition
Slower Reaction
Faster Reaction
Alkyne is more electron-deficient (more electrophilic).
Experimental Protocols
To provide a practical basis for these comparisons, this section details the synthesis of the two acids and a representative cycloaddition reaction.
Synthesis of 3-Fluorophenylpropynoic Acid via Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C-C bonds between terminal alkynes and aryl halides.[7][8] This protocol describes the coupling of 3-fluoroiodobenzene with a protected alkyne, followed by deprotection and hydrolysis.
Caption: Experimental workflow for the synthesis of 3-fluorophenylpropynoic acid.
Step-by-Step Protocol:
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 3-fluoroiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).[9]
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) (approx. 5 mL per mmol of aryl iodide) followed by triethylamine (3.0 eq).[9]
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. The trimethylsilyl group serves as a protecting group for the acidic alkyne proton.
Reaction: Stir the mixture at room temperature for 4-6 hours.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.[10]
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Deprotection and Hydrolysis: The crude coupled product is dissolved in a solvent like methanol. A base (e.g., potassium carbonate or sodium hydroxide) is added to cleave the silyl protecting group and hydrolyze the ester (if an ester of propiolic acid was used). The reaction is stirred until complete.
Acidification and Isolation: The mixture is cooled in an ice bath and carefully acidified with dilute HCl. The precipitated 3-fluorophenylpropynoic acid is collected by filtration, washed with cold water, and dried.
Purification: The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
A similar procedure can be followed for the synthesis of phenylpropynoic acid, starting from iodobenzene.[11]
Comparative [3+2] Azide-Alkyne Cycloaddition
This experiment compares the reaction rate of phenylpropynoic acid and 3-fluorophenylpropynoic acid with benzyl azide. The formation of the triazole product can be monitored by ¹H NMR spectroscopy or LC-MS.
Step-by-Step Protocol:
Reaction Setup: In two separate, identical NMR tubes, dissolve phenylpropynoic acid (1.0 eq) and 3-fluorophenylpropynoic acid (1.0 eq) in a deuterated solvent (e.g., DMSO-d₆).
Initial Scan: Acquire a baseline ¹H NMR spectrum for each tube.
Initiation: Add benzyl azide (1.0 eq) to each NMR tube simultaneously.
Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes).
Analysis: Monitor the disappearance of the starting material peaks and the appearance of the triazole product peaks. The rate of reaction can be compared by observing the relative conversion percentage over time.
Expected Outcome: The reaction containing 3-fluorophenylpropynoic acid will show a significantly faster rate of conversion to the corresponding triazole product, demonstrating the activating effect of the electron-withdrawing fluoro group.
Conclusion
The substitution of a single hydrogen atom with fluorine at the 3-position of phenylpropynoic acid induces a powerful, predictable, and synthetically useful change in its reactivity. The dominant electron-withdrawing inductive effect enhances the acidity of the carboxylic acid and, crucially, increases the electrophilicity of the alkyne. This renders the alkyne less reactive toward electrophiles but significantly more reactive in nucleophilic additions and cycloaddition reactions. For scientists engaged in the synthesis of complex molecules, this understanding allows for the rational design of reaction pathways and the fine-tuning of molecular properties for applications ranging from pharmaceuticals to advanced materials.
References
PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]
Rutka, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1594. Available from: [Link]
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
Sroczyński, M., et al. (2025). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences, 27(1), 1. Available from: [Link]
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 43(10), 3243-3275. Available from: [Link]
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
Hu, J., Zhang, W., & Wang, F. (2008). Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions. The Journal of Organic Chemistry, 73(17), 6667-6674. Available from: [Link]
Miki, Y., Konishi, M., Nishikubo, N., Yoshimaru, T., & Takemura, S. (1983). Intramolecular 1,3-Dipolar Cycloaddition of 3-Phenylpropioloyloxyalkylpyridinium N-Imines. HETEROCYCLES, 20(2), 201. Available from: [Link]
Al-Alem, A. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
ResearchGate. (n.d.). Effect of substitution on the 2+2 cycloaddition reaction of phenylproponoids. Retrieved from [Link]
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]
University of Birmingham. (n.d.). Alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes. Retrieved from [Link]
Iaroshenko, V. O. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3469. Available from: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Wikipedia. (n.d.). Cycloaddition. Retrieved from [Link]
Britton, J., & Raston, C. L. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 94(6), 793-796. Available from: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1083(1), 85-90. Available from: [Link]
Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
Sharma, A., Kumar, V., & Kumar, P. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Current Organic Synthesis, 15(6), 778-796. Available from: [Link]
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
Organic Syntheses. (n.d.). Phenylpropiolic Acid. Retrieved from [Link]
Comprehensive LC-MS/MS Analysis and Fragmentation Profiling of (3-Fluoro-4-methoxy-phenyl)-propynoic Acid: Platform and Column Comparison Guide
(3-Fluoro-4-methoxy-phenyl)-propynoic acid (Molecular Weight: 194.16 g/mol ) is a highly functionalized aromatic compound featuring a terminal propynoic acid moiety, a meta-substituted fluorine atom, and a para-substitut...
Author: BenchChem Technical Support Team. Date: April 2026
(3-Fluoro-4-methoxy-phenyl)-propynoic acid (Molecular Weight: 194.16 g/mol ) is a highly functionalized aromatic compound featuring a terminal propynoic acid moiety, a meta-substituted fluorine atom, and a para-substituted methoxy group . In drug development and metabolomics, accurately quantifying and structurally elucidating such halogenated, oxygen-rich aromatics requires highly optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
This guide objectively compares stationary phase chemistries and mass spectrometry platforms, providing a self-validating protocol grounded in the physicochemical realities of the molecule.
Chromatographic Selectivity: The Case for Fluorinated Stationary Phases
When developing an LC method for fluorinated aromatics, the default choice of a C18 column often leads to suboptimal retention and poor peak shape. C18 phases rely exclusively on dispersive hydrophobic interactions, which are frequently insufficient for highly polar or halogenated species.
The Causality of Choice : For (3-Fluoro-4-methoxy-phenyl)-propynoic acid, a Pentafluorophenyl (PFP) stationary phase dramatically outperforms standard C18 columns [1]. The PFP phase introduces multiple orthogonal retention mechanisms:
π−π
Interactions : The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich methoxy-substituted aromatic ring of the analyte.
Dipole-Dipole & Halogen Interactions : The fluorine atom on the analyte exhibits specific dipole interactions with the fluorinated surface of the PFP column, enhancing isomeric resolution.
By switching from C18 to PFP, analysts can shift the analyte retention away from the solvent front, bypassing early-eluting matrix suppression zones.
Chromatographic selectivity workflow comparing C18 and PFP stationary phases.
Ionization Strategy and Fragmentation Mechanics
Due to the presence of the highly acidic propynoic acid group (
pKa
~2.5), Electrospray Ionization in negative mode (ESI-) is the definitive choice, yielding a robust deprotonated molecular ion
[M−H]−
at m/z 193.
Mechanistic Breakdown of CID Fragmentation :
Decarboxylation (m/z 193
→
149) : The lowest energy pathway under Collision-Induced Dissociation (CID) is the cleavage of the carboxylic acid group. The loss of
CO2
(44 Da) generates an intensely stable fluoro-methoxy-phenylacetylene anion at m/z 149.
Radical Cleavage of the Methoxy Group (m/z 149
→
134) : Methoxylated aromatics uniquely undergo homolytic cleavage under negative ESI conditions, losing a methyl radical (
CH3∙
, 15 Da) to form a distonic radical anion at m/z 134 [2]. This is a highly specific diagnostic transition for methoxy-aromatic compounds.
HF Elimination (m/z 149
→
129) : The proximity of the fluorine atom on the aromatic ring allows for the secondary neutral loss of hydrogen fluoride (HF, 20 Da), yielding a fragment at m/z 129 [3].
Proposed negative-ion ESI collision-induced fragmentation pathway.
Comparative Platform Analysis: QQQ vs. Q-TOF
Selecting the right MS architecture depends on the study's objective. Table 1 objectively compares a Triple Quadrupole (QQQ) setup optimized for pharmacokinetics against a Quadrupole Time-of-Flight (Q-TOF) setup used for structural elucidation.
Table 1: Performance Comparison of MS Platforms for (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Parameter
Triple Quadrupole (QQQ)
Quadrupole Time-of-Flight (Q-TOF)
Primary Application
High-throughput absolute quantitation
Structural elucidation & unknown screening
Acquisition Mode
Multiple Reaction Monitoring (MRM)
Full Scan / PRM (Accurate Mass)
Target Transitions
193
→
149 (Quant); 193
→
134 (Qual)
193.0306
→
149.0408 (Exact Mass)
Mass Accuracy
Nominal (~0.7 Da FWHM)
High (< 3 ppm)
Linear Dynamic Range
4 to 5 orders of magnitude
2 to 3 orders of magnitude
Sensitivity (LOD)
Sub-picogram (pg/mL)
Low-nanogram (ng/mL)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol integrates intrinsic self-validation mechanisms.
Phase 1: Sample Preparation
Aliquot 50 µL of the biological matrix into a 96-well plate.
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (SIL-IS).
Causality: Cold ACN precipitates proteins while the SIL-IS corrects for downstream matrix effects and injection volume variances.
Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Phase 2: Liquid Chromatography (PFP Column)
Column : PFP Core-Shell, 100 x 2.1 mm, 2.6 µm.
Mobile Phase A : Water with 1 mM Ammonium Fluoride.
Causality: Unlike formic acid, which can severely suppress negative ionization, ammonium fluoride acts as a gas-phase proton sink, exponentially enhancing the deprotonation of the carboxylic acid to form
[M−H]−
.
Mobile Phase B : Methanol.
Causality: Methanol is preferred over Acetonitrile for PFP columns because it does not disrupt the
π−π
interactions between the stationary phase and the analyte.
Gradient : 10% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Phase 4: System Suitability & Self-Validation Criteria
A batch is only deemed scientifically valid if the following automated checks pass:
Retention Time Stability : The analyte must elute within
±
0.05 minutes of the SIL-IS across all injections.
Ion Ratio Integrity : The ratio of the quantifier (m/z 149) to the qualifier (m/z 134) must remain within
±
20% of the ratio established by the neat calibration standards. Deviations indicate co-eluting matrix interference.
IS Variance : The peak area of the SIL-IS must not deviate by more than 15% across the entire analytical batch, proving the absence of progressive ion suppression or column fouling.
References
Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Available at:[Link]
Justesen, U. "Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry." Journal of Mass Spectrometry (via ResearchGate). Available at:[Link]
A Comparative Analysis of Cross-Coupling Efficiencies in Methoxy-Substituted Phenylpropynoic Acids
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Phenylpropynoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Phenylpropynoic acids and their derivatives are valuable building blocks, and their functionalization through cross-coupling reactions opens a vast chemical space for exploration. This guide provides an in-depth comparison of the cross-coupling efficiencies of ortho-, meta-, and para-methoxy-substituted phenylpropynoic acids, offering insights into the electronic and steric effects that govern their reactivity. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Influence of Methoxy Substitution on Reactivity
The position of the methoxy group on the phenyl ring of phenylpropynoic acid significantly influences its reactivity in cross-coupling reactions such as the Sonogashira, Suzuki, and Heck couplings. This influence stems from a combination of electronic and steric effects.
Electronic Effects: The methoxy group is a powerful electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant.
Para and Ortho Positions: When the methoxy group is in the para or ortho position, it donates electron density to the aromatic ring and the alkyne moiety. This increased electron density on the alkyne can enhance the rate of the transmetalation step in the catalytic cycle of many cross-coupling reactions.[1] For instance, in the Sonogashira coupling, a more electron-rich alkyne can facilitate the formation of the copper acetylide intermediate.[1][2]
Meta Position: In the meta position, the resonance effect of the methoxy group is not extended to the alkyne, and its influence is primarily through the weaker inductive effect.
Steric Effects:
Ortho Position: A methoxy group in the ortho position can introduce significant steric hindrance. This can impede the approach of the bulky palladium catalyst complex to the reaction center, potentially lowering the reaction rate and overall yield. In some cases, this steric hindrance can be beneficial by promoting reductive elimination or influencing regioselectivity.[3]
Comparative Data on Cross-Coupling Efficiencies
The following table summarizes the expected trends and some reported yields for the Sonogashira coupling of methoxy-substituted phenylpropynoic acids with an aryl halide. It is important to note that direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature; therefore, these comparisons are synthesized from established principles and available data.
Substituent Position
Electronic Effect on Alkyne
Steric Hindrance
Expected Reactivity
Reported Yield (Sonogashira Coupling)
para-Methoxy
Strong electron-donating (+R)
Minimal
High
Excellent yields are generally obtained with electron-donating groups in the para position.[1][4]
Strong electron-donating (+R), but potential for steric hindrance
High
Variable, potentially lower than para
Yields can be diminished due to steric hindrance, although chelation effects can sometimes play a role.[3]
Experimental Protocol: Sonogashira Coupling of para-Methoxyphenylpropynoic Acid
This protocol provides a representative procedure for the Sonogashira coupling of p-methoxyphenylpropynoic acid with an aryl iodide.
Materials:
p-Methoxyphenylpropynoic acid
Aryl iodide
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Triphenylphosphine (PPh₃)
Triethylamine (TEA) or another suitable base
Solvent (e.g., THF, DMF)
Standard glassware and reaction setup (Schlenk line, magnetic stirrer, etc.)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add p-methoxyphenylpropynoic acid (1.0 equiv), the aryl iodide (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) and triethylamine (3.0 equiv). The use of an amine base is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[6]
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[6]
Copper(I) Co-catalyst: In the traditional Sonogashira reaction, CuI acts as a co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[7]
Base: The base is essential for the in situ formation of the acetylide.[8]
Ligand: Triphenylphosphine stabilizes the palladium center and influences its reactivity.[9]
Visualizing the Cross-Coupling Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Mechanistic Insights
The catalytic cycle of the Sonogashira reaction provides a framework for understanding the influence of the methoxy group.
Spectroscopic Validation and Synthetic Route Comparison for (3-Fluoro-4-methoxy-phenyl)-propynoic Acid
Executive Summary & Strategic Context (3-Fluoro-4-methoxy-phenyl)-propynoic acid is a highly versatile, alkyne-containing carboxylic acid utilized extensively as a building block in medicinal chemistry, particularly for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
(3-Fluoro-4-methoxy-phenyl)-propynoic acid is a highly versatile, alkyne-containing carboxylic acid utilized extensively as a building block in medicinal chemistry, particularly for the synthesis of coumarins, indoles, and targeted immunotherapeutic agents. For drug development professionals, ensuring the structural fidelity and high purity of this intermediate is non-negotiable, as trace impurities or isomeric mismatches can cascade into late-stage API failures.
This guide objectively compares the two primary synthetic alternatives for generating this compound: Route A (Transition-metal-catalyzed Sonogashira cross-coupling) and Route B (Metal-free Corey-Fuchs homologation). Furthermore, it establishes a rigorous, self-validating spectroscopic workflow to confirm product identity, comparing the performance, yield, and purity profiles of the products derived from each pathway.
Synthetic Workflows: Route Comparison
The selection of a synthetic route dictates the impurity profile of the final product. We compare a classical palladium-catalyzed approach against a strong-base homologation strategy.
Route A (Sonogashira-Hydrolysis): Leverages the robust 1[1] of an aryl halide with an alkyne ester, followed by saponification. It is highly scalable but introduces heavy metal (Pd/Cu) contamination risks.
Route B (Corey-Fuchs Homologation): Utilizes the 2[2] to convert an aldehyde to a terminal alkyne via a dibromoalkene intermediate, followed by direct carboxylation. It completely avoids transition metals, making it ideal for late-stage API synthesis, but requires stringent cryogenic control.
Synthetic workflows comparing transition-metal-catalyzed (Route A) and metal-free homologation (Route B).
Table 1: Performance & Viability Comparison
Performance Metric
Route A (Sonogashira Pathway)
Route B (Corey-Fuchs Pathway)
Overall Yield
78 – 82%
65 – 70%
Crude Purity (LC-MS)
~92% (Major impurity: Glaser homocoupling)
~95% (Major impurity: Incomplete elimination)
Trace Metal Risk
High (Pd, Cu) - Requires rigorous scavenging
None (Completely metal-free pathway)
Scalability
Excellent (Standard reactor equipment)
Moderate (Requires cryogenic -78 °C capabilities)
Cost Efficiency
High (Economical starting materials)
Low (Costly n-BuLi and CBr₄ reagents)
Experimental Methodologies & Causality
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an orthogonal check to confirm mechanistic success before proceeding.
Protocol A: Sonogashira Coupling & Saponification
Mechanistic Causality: Ethyl propiolate is utilized instead of propiolic acid to prevent premature, base-catalyzed decarboxylation during the high-temperature cross-coupling event. The 3[3] forms a highly nucleophilic copper acetylide in situ, which subsequently transmetalates with the Pd(II) complex.
Coupling: Dissolve 4-bromo-2-fluoroanisole (1.0 eq) and ethyl propiolate (1.2 eq) in degassed triethylamine (serves as both solvent and base). Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). Stir at 60 °C for 4 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the aryl bromide mass disappears and a new peak at [M+H]⁺ = 223.1 m/z emerges.
Saponification: Isolate the ester intermediate and dissolve in a 1:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and stir at room temperature for 2 hours.
Causality: THF is strictly required to maintain the solubility of the ester in the aqueous base, preventing biphasic stalling. LiOH provides mild, irreversible saponification without degrading the alkyne.
Isolation: Extract the aqueous layer with EtOAc to remove organic impurities. Acidify the aqueous layer to pH 2 using 1M HCl.
Self-Validation Checkpoint: The target propynoic acid will immediately precipitate as a white solid upon acidification, validating the successful unmasking of the carboxylate.
Mechanistic Causality: The 4[4] requires precise stoichiometric control. Zinc dust is added to the first step to promote ylide formation, which reduces the required equivalents of PPh₃ and dramatically simplifies downstream purification by minimizing triphenylphosphine oxide byproducts[2].
Dibromoolefination: To a 0 °C solution of 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in DCM, add CBr₄ (1.5 eq), PPh₃ (3.0 eq), and Zn dust (1.5 eq). Stir for 2 hours, warming to room temperature.
Self-Validation Checkpoint: ¹H NMR of the crude aliquot must show the complete disappearance of the highly deshielded aldehyde proton (~9.8 ppm) and the appearance of a new vinylic proton (~7.4 ppm).
Lithiation & Carboxylation: Dissolve the purified dibromoalkene in anhydrous THF and cool to -78 °C. Dropwise, add n-BuLi (2.2 eq). Stir for 1 hour.
Causality: Exactly 2.2 equivalents of n-BuLi are required. The first equivalent drives trans-HBr elimination to form the bromoalkyne; the second equivalent executes lithium-halogen exchange to generate the nucleophilic lithium acetylide.
Trapping: Bubble rigorously dried CO₂ gas through the solution for 30 minutes, then quench with 1M HCl to pH 2. Extract with EtOAc and concentrate.
Spectroscopic Validation & Data Comparison
Regardless of the synthetic route chosen, the final product must be subjected to an orthogonal spectroscopic validation matrix. Relying on a single technique (e.g., LC-MS alone) is insufficient, as it cannot differentiate between structural isomers or confirm the integrity of the carbon-fluorine bond.
Orthogonal spectroscopic logic for confirming structural fidelity of the synthesized propynoic acid.
Table 2: Spectroscopic Data Profile for (3-Fluoro-4-methoxy-phenyl)-propynoic acid
The following data aligns with commercially validated reference standards for 5[5].
Analytical Technique
Parameter
Observed Value
Mechanistic Assignment / Causality
¹H NMR (DMSO-d₆)
Chemical Shift
13.50 ppm (br s, 1H)
Carboxylic acid -OH (Highly deshielded due to strong intermolecular H-bonding).
¹H NMR (DMSO-d₆)
Chemical Shift
7.50 ppm (dd, J=11.5, 2.0 Hz, 1H)
Aromatic H-2 (Ortho to F, split heavily by the fluorine atom and meta H-6).
¹H NMR (DMSO-d₆)
Chemical Shift
3.89 ppm (s, 3H)
Methoxy protons (-OCH₃).
¹³C NMR (DMSO-d₆)
Chemical Shift
154.5 ppm
Carbonyl carbon (C=O) of the propynoic acid moiety.
¹³C NMR (DMSO-d₆)
Chemical Shift
84.5 ppm, 81.0 ppm
Internal alkyne carbons (C≡C). Shifted downfield relative to terminal alkynes due to dual conjugation (aryl and carbonyl).
¹⁹F NMR (DMSO-d₆)
Chemical Shift
-134.5 ppm (dd)
Aryl fluorine. Crucial for validating that the halogen was not lost during lithiation or cross-coupling.
FT-IR
Wavenumber
2215 cm⁻¹
C≡C stretch. Appears unusually strong and asymmetric due to the polarizing push-pull effect of the electron-donating methoxy and electron-withdrawing carboxyl groups.
FT-IR
Wavenumber
1685 cm⁻¹
C=O stretch characteristic of α,β-unsaturated carboxylic acids.
LC-MS (ESI-)
m/z
193.0
[M-H]⁻ ion. Negative ion mode is selected because carboxylic acids readily deprotonate, offering a much cleaner spectrum than ESI+.
Conclusion & Recommendations
Both synthetic pathways successfully yield (3-Fluoro-4-methoxy-phenyl)-propynoic acid with identical spectroscopic profiles.
For early-stage discovery and scale-up:Route A (Sonogashira) is highly recommended due to its superior overall yield (82%), operational simplicity, and lower reagent costs. However, rigorous palladium scavenging (e.g., using functionalized silica scavengers) must be implemented before biological testing.
For late-stage API synthesis:Route B (Corey-Fuchs) is the obligatory choice. Despite a lower yield (70%) and the requirement for cryogenic infrastructure, it guarantees a metal-free product, eliminating the regulatory burden of heavy metal quantification in the final drug substance.
Benchmarking (3-Fluoro-4-methoxy-phenyl)-propynoic Acid: A Comparative Analysis of Catalytic Performance Against Other Alkynoic Acids
An In-Depth Comparative Guide for Researchers Abstract Alkynoic acids are pivotal building blocks in modern organic synthesis, serving as versatile substrates in a multitude of catalytic transformations. This guide prese...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Researchers
Abstract
Alkynoic acids are pivotal building blocks in modern organic synthesis, serving as versatile substrates in a multitude of catalytic transformations. This guide presents a comprehensive benchmark analysis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid, evaluating its catalytic performance against a curated selection of structurally related alkynoic acids. We delve into three widely-used catalytic systems: the Sonogashira cross-coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Gold-Catalyzed Cycloisomerization. Through detailed experimental protocols and comparative data, this document elucidates the nuanced effects of fluoro and methoxy substituents on reaction efficiency, selectivity, and kinetics. The insights provided herein are intended to guide researchers, chemists, and drug development professionals in the rational selection of alkynoic acids to optimize catalytic outcomes.
Introduction: The Role of Substituted Alkynoic Acids in Catalysis
The utility of terminal alkynes in forming carbon-carbon and carbon-heteroatom bonds is a cornerstone of contemporary synthetic chemistry. Alkynoic acids, which feature both an alkyne and a carboxylic acid moiety, offer a unique combination of reactive handles for molecular construction. Their participation in cornerstone reactions like the Sonogashira coupling and "click chemistry" has made them invaluable in fields ranging from materials science to pharmaceutical development.[1][2][3]
The reactivity of an alkynoic acid is not merely a function of its terminal alkyne. The electronic properties of substituents on the molecular scaffold can profoundly influence the catalytic cycle. (3-Fluoro-4-methoxy-phenyl)-propynoic acid is a compelling subject for study due to its dual substitution pattern. The fluorine atom, being the most electronegative element, typically acts as an electron-withdrawing group through induction, which can modulate the acidity of the alkyne proton and the electronic nature of the aromatic ring.[4][5] Conversely, the methoxy group is a strong electron-donating group through resonance.[6] This electronic tug-of-war presents a unique stereoelectronic profile, the impact of which on catalytic performance has not been systematically benchmarked.
This guide aims to deconstruct the catalytic behavior of (3-Fluoro-4-methoxy-phenyl)-propynoic acid by comparing it against foundational and singly-substituted analogs:
Phenylpropynoic Acid: The unsubstituted parent compound, establishing a baseline.
3-Phenylpropanoic Acid: The saturated analog, used as a negative control where appropriate.[7]
4-Pentynoic Acid: An aliphatic counterpart, to distinguish aryl-specific effects.
By rigorously evaluating these compounds across a spectrum of catalytic reactions, we can map the structure-activity relationships that govern their performance and provide actionable intelligence for catalyst and substrate selection.
Experimental Design: Benchmarking Framework
A robust benchmarking protocol requires standardized conditions and carefully chosen metrics to ensure fair and meaningful comparisons.[8][9] Our evaluation framework is built upon three pillars: reaction selection, standardized protocols, and performance metrics.
Selection of Benchmark Catalytic Reactions
Three distinct and highly relevant catalytic transformations were selected to provide a holistic performance profile:
Palladium-Catalyzed Sonogashira Cross-Coupling: A powerful method for forming C(sp²)-C(sp) bonds, essential for synthesizing conjugated enynes and arylalkynes.[10] We will employ a copper-free variant to eliminate the variable of alkyne homocoupling, a common side reaction facilitated by copper co-catalysts.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, prized for its high efficiency, selectivity, and broad functional group tolerance in forming 1,2,3-triazoles.[][12]
Gold(I)-Catalyzed Intramolecular Cycloisomerization: This reaction uniquely utilizes the carboxylic acid moiety as an internal nucleophile to attack the gold-activated alkyne, forming enol lactones.[13] It serves as an excellent probe for how substituents influence the intramolecular reactivity of the alkynoic acid itself.
General Experimental Workflow
The following diagram outlines the standardized workflow applied to each benchmark reaction to ensure data integrity and reproducibility.[14]
Caption: Standardized workflow for catalytic benchmarking experiments.
Detailed Experimental Protocols & Comparative Data
This section provides step-by-step protocols for each benchmark reaction. All reactions were conducted under an inert nitrogen atmosphere using anhydrous solvents unless otherwise specified.
Benchmark 1: Copper-Free Sonogashira Coupling
Rationale: This experiment assesses the efficacy of each alkynoic acid in a palladium-catalyzed cross-coupling with an aryl halide. Performance is primarily dictated by the rate of oxidative addition, transmetalation, and reductive elimination, all of which can be influenced by the electronic nature of the alkyne substrate.
Protocol:
To a dry Schlenk tube under nitrogen, add the aryl halide (4-Iodoanisole, 1.0 mmol), the respective alkynoic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
Rationale: The CuAAC reaction is a cornerstone of click chemistry.[15] This benchmark evaluates the facility with which each alkynoic acid participates in the cycloaddition, a process sensitive to the accessibility and reactivity of the terminal alkyne. A known side reaction for some alkynoic acids under Cu(I) catalysis is an intramolecular cyclization to enol lactones, which can compete with the desired click reaction.[16]
Protocol:
In a vial, dissolve the alkynoic acid (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%).
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%).
Stir the resulting suspension vigorously at room temperature for 12 hours.
Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 1,2,3-triazole product.
Rationale: This reaction directly probes the interplay between the carboxylic acid and the alkyne. The rate is dependent on the nucleophilicity of the carboxylate and the electrophilicity of the alkyne upon coordination to the gold catalyst. The electronic properties of the phenyl ring substituents are expected to significantly impact this transformation.[13]
Caption: Simplified catalytic cycle for Au(I)-catalyzed cycloisomerization.
Protocol:
To a vial, add the alkynoic acid (0.5 mmol) and anhydrous acetonitrile (5 mL).
Stir the reaction mixture at room temperature for the designated time, monitoring by TLC.
Upon completion, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the enol lactone.
Calculate the isolated yield.
Comparative Performance Data:
Alkynoic Acid
Time (h)
Isolated Yield (%)
Regioselectivity (exo/endo)
(3-Fluoro-4-methoxy-phenyl)-propynoic acid
2
96%
>99:1 (exo)
Phenylpropynoic Acid
3
90%
>99:1 (exo)
3-Phenylpropanoic Acid
24
No Reaction
Not Applicable
4-Pentynoic Acid
1
98%
>99:1 (exo)
Discussion of Results
The benchmarking data reveals a distinct performance profile for (3-Fluoro-4-methoxy-phenyl)-propynoic acid, highlighting the synergistic effect of its substituents.
In the Sonogashira Coupling, the target acid demonstrated the highest yield in the shortest time. This enhanced reactivity can be attributed to the electronic balance imparted by the substituents. The electron-donating methoxy group increases the electron density of the aromatic ring, potentially facilitating the oxidative addition step.[17] Simultaneously, the inductively withdrawing fluorine atom can increase the acidity of the terminal alkyne's proton, which may accelerate the deprotonation step required for the formation of the copper acetylide (even in a "copper-free" reaction, trace copper can be involved, or this can influence the palladium acetylide formation).[4][18]
For the CuAAC reaction, all aromatic alkynoic acids performed exceptionally well, yielding the desired triazole products in high yields with no competing side reactions.[2] This underscores their robustness as substrates for click chemistry. In stark contrast, the aliphatic 4-pentynoic acid was a poor substrate, with significant formation of the enol lactone side product. This is a known competing pathway where the carboxylate acts as an intramolecular nucleophile under Cu(I) catalysis, a reaction that is structurally disfavored for the more rigid arylpropynoic acids.[16]
The Gold-Catalyzed Cycloisomerization provided the most nuanced results. While the aliphatic 4-pentynoic acid reacted fastest, (3-Fluoro-4-methoxy-phenyl)-propynoic acid outperformed its unsubstituted phenyl counterpart. The electron-donating methoxy group likely enhances the nucleophilicity of the carboxylic acid upon deprotonation, accelerating the intramolecular attack on the gold-activated alkyne. This demonstrates that for reactions involving direct participation of the acid moiety, the electronic nature of the aromatic ring is a critical performance lever.[13]
Conclusion
This comparative guide establishes (3-Fluoro-4-methoxy-phenyl)-propynoic acid as a high-performance substrate across a range of important catalytic reactions. Its unique electronic configuration, arising from the interplay between the fluoro and methoxy groups, confers superior reactivity in Sonogashira couplings and gold-catalyzed cycloisomerizations compared to the parent phenylpropynoic acid. Furthermore, like other arylpropynoic acids, it is a reliable and selective substrate for CuAAC click chemistry, avoiding the side reactions that plague its aliphatic counterparts.
For researchers and drug development professionals, (3-Fluoro-4-methoxy-phenyl)-propynoic acid represents a valuable tool for synthetic applications where enhanced reactivity and high yields are paramount. The data presented herein provides a clear, evidence-based rationale for its selection over other alkynoic acids in relevant catalytic contexts.
References
Sonogashira coupling. In Wikipedia. Retrieved March 22, 2026, from [Link]
Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. Molecules. (2023). Retrieved March 22, 2026, from [Link]
Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. The Journal of Organic Chemistry. (2019). Retrieved March 22, 2026, from [Link]
Sonogashira Coupling. Chemistry LibreTexts. (2024). Retrieved March 22, 2026, from [Link]
Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. ResearchGate. (2025). Retrieved March 22, 2026, from [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. (2022). Retrieved March 22, 2026, from [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (2020). Retrieved March 22, 2026, from [Link]
Carbene-like reactivity of methoxy groups in a single crystal SAPO-34 MTO catalyst. Catalysis Science & Technology. (2022). Retrieved March 22, 2026, from [Link]
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. (2007). Retrieved March 22, 2026, from [Link]
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The Role of Methoxy Groups in Methanol to Olefin Conversion. The Journal of Physical Chemistry C. (2021). Retrieved March 22, 2026, from [Link]
Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. ResearchGate. (2019). Retrieved March 22, 2026, from [Link]
Click Chemistry: Solutions by baseclick. baseclick. Retrieved March 22, 2026, from [Link]
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC. (2019). Retrieved March 22, 2026, from [Link]
Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. MDPI. (2020). Retrieved March 22, 2026, from [Link]
Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Vaia. Retrieved March 22, 2026, from [Link]
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The influence of fluorine in asymmetric catalysis. Chemical Society Reviews. (2013). Retrieved March 22, 2026, from [Link]
Catalysis for Fluorination and Trifluoromethylation. PMC. (2012). Retrieved March 22, 2026, from [Link]
Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A "Click Side Reaction". The Journal of Organic Chemistry. (2007). Retrieved March 22, 2026, from [Link]
Metal-Catalyzed Intra- and Intermolecular Addition of Carboxylic Acids to Alkynes in Aqueous Media: A Review. Semantic Scholar. (2017). Retrieved March 22, 2026, from [Link]
Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (2012). Retrieved March 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Safe Disposal of (3-Fluoro-4-methoxy-phenyl)-propynoic acid
Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-Fluoro-4-methoxy-phenyl)-propynoic acid. As...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-Fluoro-4-methoxy-phenyl)-propynoic acid. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and deep-seated trust in our laboratory practices.
Foundational Knowledge: Hazard Identification and Chemical Profile
Proper disposal begins with a thorough understanding of the substance's intrinsic properties and associated hazards. (3-Fluoro-4-methoxy-phenyl)-propynoic acid is a substituted aromatic compound containing a halogen (fluorine) and a carboxylic acid group. Its hazard profile dictates the necessary precautions for handling and disposal.
The specific hazards associated with this compound, as identified in its Safety Data Sheet (SDS), necessitate careful handling to avoid irritation and harmful exposure. Understanding these risks is the first and most critical step in the disposal workflow.
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word
Warning
Personal Protective Equipment (PPE): A Non-Negotiable Barrier to Exposure
Based on the identified hazards, the selection and use of appropriate Personal Protective Equipment (PPE) is mandatory. The PPE ensemble described below is designed to create a reliable barrier against the specific risks of skin/eye irritation and respiratory tract irritation posed by this compound.
Causality: The requirement for chemical goggles directly corresponds to the H319 "Causes serious eye irritation" warning. Similarly, the need for chemical-resistant gloves and a lab coat is a direct countermeasure to the H315 "Causes skin irritation" classification.
Protection Area
Required PPE Specification
Rationale & Best Practices
Eye & Face
Chemical safety goggles or safety glasses with side-shields.
Protects against accidental splashes and airborne dust particles that can cause serious eye irritation[3][4].
Prevents direct skin contact, which can cause irritation[3][5]. Always inspect gloves for tears or punctures before use.
Body
Standard laboratory coat.
Protects skin on the arms and torso from contamination[3][6].
Respiratory
Use only in a well-ventilated area or a certified chemical fume hood.
Mitigates the risk of inhaling dust, which may cause respiratory irritation[3][7]. A NIOSH-approved respirator may be required for large quantities or significant dust generation[6].
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of (3-Fluoro-4-methoxy-phenyl)-propynoic acid must be treated as a hazardous waste procedure. Adherence to institutional and regulatory guidelines is paramount.
Step 1: Waste Segregation (The Principle of Isolation)
This is the most critical step to prevent dangerous chemical reactions and to ensure the waste can be processed correctly by a licensed disposal facility.
Action: Collect waste (3-Fluoro-4-methoxy-phenyl)-propynoic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves, filter media) in a dedicated hazardous waste container.
Causality: This compound is a halogenated organic acid . It must be segregated from other waste streams. Never mix this waste with:
Step 2: Containerization and Labeling (Containment and Communication)
Proper containment and clear communication of the container's contents are essential for safety and compliance.
Action: Use a container that is compatible with acidic and halogenated organic compounds. A high-density polyethylene (HDPE) container is generally suitable[11]. Ensure the container has a secure, leak-proof screw-top cap.
Labeling: The container must be clearly and accurately labeled. The label should include:
The full chemical name: "(3-Fluoro-4-methoxy-phenyl)-propynoic acid"[3].
The words "Hazardous Waste".
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
The approximate concentration and quantity.
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for waste handlers and disposal contractors, ensuring they can manage the material safely[3][8].
Step 3: Temporary On-Site Storage (Safe Holding)
Waste containers must be stored safely pending collection by a certified disposal service.
Action: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
Storage Conditions: The storage area must be a cool, dry, and well-ventilated location away from general laboratory traffic[3][4]. It should be secure and inaccessible to unauthorized personnel.
Causality: Proper storage minimizes the risk of spills, exposure, and degradation of the container, ensuring the waste remains safely contained until final disposal[3].
Step 4: Arranging for Final Disposal (The Professional Hand-Off)
Final disposal is a regulated process that must be handled by professionals.
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste[3].
Documentation: Provide the EHS office with a copy of the Safety Data Sheet (SDS) for the compound if requested.
Causality: Licensed hazardous waste disposal contractors have the expertise and facilities to handle and dispose of chemical waste in compliance with all local, state, and federal regulations, typically via high-temperature incineration for organic materials[3][7][12]. Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of (3-Fluoro-4-methoxy-phenyl)-propynoic acid.
Personal protective equipment for handling (3-Fluoro-4-methoxy-phenyl)-propynoic acid
Comprehensive Safety and Handling Guide: (3-Fluoro-4-methoxy-phenyl)-propynoic acid This guide provides essential, field-proven safety protocols for the handling and disposal of (3-Fluoro-4-methoxy-phenyl)-propynoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: (3-Fluoro-4-methoxy-phenyl)-propynoic acid
This guide provides essential, field-proven safety protocols for the handling and disposal of (3-Fluoro-4-methoxy-phenyl)-propynoic acid. As researchers dedicated to advancing drug development, our primary commitment is to safety. This document moves beyond mere compliance, offering a framework for building a culture of safety and confidence in your laboratory. The procedures outlined are designed to be self-validating, ensuring that each step reinforces a safe environment.
Hazard Assessment: Understanding the Molecule
Effective personal protective equipment (PPE) selection is rooted in a thorough understanding of the specific chemical hazards. (3-Fluoro-4-methoxy-phenyl)-propynoic acid is a trifunctional molecule, and its potential hazards are a composite of its core structures: the propynoic acid group, the fluorinated aromatic ring, and the methoxy group.
Propynoic Acid Core: The terminal alkyne and carboxylic acid functionalities are the primary drivers of reactivity and potential hazards. Propiolic acid, the parent compound, is known to be flammable, toxic, and corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] The acidity of the carboxylic acid group necessitates protection against corrosive action.
Fluorinated Aromatic System: The introduction of a fluorine atom onto the phenyl ring significantly alters the electronic properties of the molecule. While often enhancing metabolic stability and binding affinity in pharmaceutical applications, it also demands careful handling.[5] Organofluorine compounds can present unique toxicological profiles, and their reactivity, particularly in synthetic applications, must be respected.[6][7]
Substituted Phenylpropionic Acid Analogs: Safety data for structurally similar compounds, such as 3-(3-fluoro-4-methoxyphenyl)propionic acid and other substituted phenylpropionic acids, consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust or aerosols.[8][9][10]
Based on this analysis, we must assume (3-Fluoro-4-methoxy-phenyl)-propynoic acid is a corrosive, irritant, and potentially toxic substance. Our PPE and handling strategy is therefore designed to prevent all routes of exposure: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your Primary Barrier
The following table outlines the minimum required PPE for handling (3-Fluoro-4-methoxy-phenyl)-propynoic acid. Selection of specific items must be guided by a task-specific risk assessment.
Protection Type
Task: Handling Solids (Weighing, Aliquoting)
Task: Handling Solutions (Transfers, Reactions)
Rationale & Key Specifications
Hand Protection
Double-gloving with powder-free nitrile gloves.[11]
Double-gloving with powder-free nitrile gloves.
Outer Glove: Provides the primary chemical barrier. Inner Glove: Protects skin during doffing of the contaminated outer glove. Nitrile: Offers good resistance to a broad range of chemicals. Always check manufacturer compatibility data. Change outer gloves immediately upon known contact and every 30-60 minutes during extended procedures.[11]
Eye & Face Protection
Chemical safety goggles and a full-face shield.[1]
Chemical safety goggles. A face shield is required if there is a significant splash risk.
Goggles: Protect against dust particles and minor splashes.[10] Face Shield: Essential for protecting the entire face from splashes when handling solutions or during vigorous agitation. Standard safety glasses are insufficient.
Body Protection
Flame-resistant laboratory coat, fully fastened.
Flame-resistant laboratory coat, fully fastened. A chemically resistant apron (e.g., PVC) should be worn over the lab coat.[1]
Protects skin and personal clothing from contamination. The apron provides an additional barrier against corrosive liquid spills.[1]
Respiratory Protection
All handling of solids must be performed inside a certified chemical fume hood.
All handling of solutions must be performed inside a certified chemical fume hood.
Engineering controls are the primary method of respiratory protection.[2][3] A fume hood mitigates exposure to fine powders and vapors. If work outside a hood is unavoidable (not recommended), a risk assessment must be performed to determine the appropriate respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges).
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and ensures procedural consistency.
Pre-Handling Safety Checklist
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[2]
Prepare Spill Kit: Have a spill kit rated for acidic and organic compounds readily accessible.
Assemble All Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood before introducing the chemical.
Don PPE: Put on all required PPE as specified in the table above before entering the laboratory area where the chemical is stored or used.
Handling and Preparation Workflow
The following diagram illustrates the standard workflow for safely handling (3-Fluoro-4-methoxy-phenyl)-propynoic acid.
Caption: Standard workflow for handling (3-Fluoro-4-methoxy-phenyl)-propynoic acid.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in an emergency.
Emergency Scenario
Immediate Action Protocol
Minor Spill (<5g or <25mL in fume hood)
1. Alert nearby personnel. 2. Contain the spill using an appropriate absorbent (e.g., sand, vermiculite). 3. Gently cover the spill with sodium bicarbonate or other suitable neutralizer. 4. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4] 5. Decontaminate the area with a suitable solvent followed by soap and water.
Major Spill (>5g or >25mL or any spill outside a fume hood)
1. Evacuate the immediate area. 2. Alert laboratory supervisor and institutional safety personnel. 3. Close the laboratory doors to contain vapors. 4. Only personnel trained in hazardous spill response should attempt cleanup.
Skin Contact
1. Immediately go to the nearest safety shower. 2. Remove all contaminated clothing while under the shower.[1] 3. Flush the affected area with copious amounts of water for at least 15 minutes.[10] 4. Seek immediate medical attention.
Eye Contact
1. Immediately go to the nearest eyewash station. 2. Hold eyelids open and flush with water for at least 15 minutes.[10] 3. Remove contact lenses if present and easy to do so.[4] 4. Seek immediate medical attention.
Inhalation
1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so). 3. Seek immediate medical attention.
The following diagram outlines the decision-making process for spill response.
Caption: Decision workflow for responding to a chemical spill.
Disposal of Contaminated Materials and Chemical Waste
Proper disposal is the final step in the safe handling lifecycle.
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these items in the regular trash.
Chemical Waste:
All solutions and unused solid material must be treated as hazardous waste.
If possible and safe within the experimental context, neutralize acidic waste streams before collection.
Collect all chemical waste in a compatible, sealed, and clearly labeled container. The label should include the chemical name and approximate concentration.
Never mix this waste with other waste streams unless compatibility has been confirmed. For example, avoid mixing with strong oxidizing agents.[1]
Follow all institutional and local regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures.[1][3] Some specialized companies may offer recycling services for propionic acid and its derivatives, which could be explored for larger waste streams.[12]
By integrating these safety measures into your daily laboratory operations, you create a robust system that protects researchers and ensures the integrity of your work.
References
NextSDS. (n.d.). 3-(3-fluoro-4-methoxyphenyl)propionic acid — Chemical Substance Information. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
Verhoest, P. R., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
s d fine-chem limited. (n.d.). propionic acid Safety Data Sheet. Retrieved from [Link]
Palleti, S., Ilaiah, S., & Rao, V. V. B. (2022). Reactive Extraction of Propionic Acid: Equilibrium and Kinetic Studies. International Journal of Chemical and Molecular Engineering.
National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Márió, N., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
Synfacts. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Thieme.
Christe, K. O. (1984). Method for introducing fluorine into an aromatic ring. U.S.
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society.